(+)-delta-Cadinene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13,15H,5-8H2,1-4H3/t13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCYIEXQVQJBKY-ZFWWWQNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC(=C2CC1)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2[C@@H](CCC(=C2CC1)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858792 | |
| Record name | (+)-d-Cadinene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
120.00 to 121.00 °C. @ 9.00 mm Hg | |
| Record name | (+)-1(10),4-Cadinadiene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035084 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
483-76-1 | |
| Record name | δ-Cadinene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-Cadinene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-d-Cadinene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cadinene/delta | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .DELTA.-CADINENE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7848KI47OS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (+)-1(10),4-Cadinadiene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035084 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(+)-delta-Cadinene: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-delta-Cadinene, a bicyclic sesquiterpene, is a naturally occurring isoprenoid found in a diverse range of plant species. This document provides a detailed overview of its primary natural sources, geographical distribution, and quantitative abundance. It outlines established experimental protocols for the extraction, isolation, and characterization of this compound from plant matrices. Furthermore, this guide delves into the known biological activities of this compound, with a particular focus on its biosynthetic pathway and its pro-apoptotic effects on cancer cells, illustrated through detailed signaling pathway diagrams. This technical guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution of this compound
This compound is widely distributed throughout the plant kingdom, contributing to the characteristic aroma and potential therapeutic properties of many essential oils. Its presence has been identified in a variety of plant families, with significant concentrations found in the essential oils of numerous species.
Principal Plant Sources
Key plant species known to be significant sources of this compound include:
-
Cade Juniper (Juniperus oxycedrus) : The essential oil derived from the wood of this plant is a particularly rich source of delta-cadinene, with some analyses reporting concentrations as high as 27.28%.[1]
-
Cedrela odorata : The wood essential oil of this tree, commonly known as Spanish Cedar, contains significant amounts of δ-cadinene, with reports indicating concentrations ranging from 9.2% to 26%.[2][3]
-
Torreya grandis : The essential oil from the arils and leaves of this conifer contains δ-cadinene, with concentrations varying from 3.42% in the arils to 7.95% in the leaves.
-
Hops (Humulus lupulus) : A vital ingredient in brewing, the essential oil of hops contains this compound, with reported concentrations around 2.5% to 9.4%.
-
Cotton (Gossypium hirsutum) : This plant produces this compound as a phytoalexin in response to microbial infection.
-
Lantana camara : The leaf essential oil of this common flowering shrub has been found to contain δ-cadinene at a concentration of approximately 4.95%.[4]
-
Black Pepper (Piper nigrum) : The essential oil from the leaves of the black pepper plant contains delta-cadinene.
-
Tea Tree (Melaleuca alternifolia) : As a member of the Myrtaceae family, tea tree oil is another source of this compound.
-
Siberian Ginseng (Eleutherococcus senticosus) : The essential oil of this adaptogenic plant is also known to contain this compound.
-
Camellia sinensis (Tea Plant) and Iris tectorum have also been reported to contain this compound.
Quantitative Abundance of δ-Cadinene in Various Plant Species
The concentration of δ-cadinene in essential oils can vary significantly based on the plant species, geographical location, harvest time, and extraction method. The following table summarizes the reported quantitative data for δ-cadinene in several plant sources. It is important to note that many studies do not differentiate between the specific isomers of delta-cadinene.
| Plant Species | Plant Part | Concentration (%) | Reference |
| Juniperus oxycedrus | Wood | 27.28 | [1] |
| Cedrela odorata | Wood | 26.0 | [2] |
| Cedrela odorata | Bark | 9.2 | [3] |
| Torreya grandis | Leaves | 7.95 | |
| Torreya grandis | Arils | 3.42 | |
| Humulus lupulus | Cones | ~2.5 - 9.4 | |
| Lantana camara | Leaves | 4.95 | [4] |
| Piper nigrum | Leaves | 6.04 |
Experimental Protocols
The isolation and identification of this compound from natural sources typically involve a series of extraction, purification, and analytical techniques.
Extraction of Essential Oils
Steam Distillation: This is the most common method for extracting essential oils from aromatic plants.
-
Principle: Steam is passed through the plant material, causing the volatile compounds, including this compound, to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the aqueous phase.
-
Generalized Protocol:
-
Fresh or dried plant material is placed in a distillation flask.
-
Water is added to the flask, or steam is introduced from an external source.
-
The flask is heated to generate steam, which passes through the plant material.
-
The vapor mixture is directed through a condenser to cool and liquefy.
-
The collected distillate, consisting of essential oil and water, is separated using a separatory funnel. The less dense essential oil will typically form a layer on top of the water.
-
The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
-
Purification of this compound
Silica Gel Column Chromatography: This technique is used to separate the components of the essential oil based on their polarity.
-
Principle: The essential oil mixture is applied to the top of a column packed with silica gel (the stationary phase). A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds with lower polarity, such as sesquiterpene hydrocarbons like this compound, will travel down the column faster than more polar compounds.
-
Generalized Protocol:
-
A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
The essential oil, dissolved in a minimal amount of the non-polar solvent, is carefully loaded onto the top of the silica gel bed.
-
The column is eluted with a solvent system of increasing polarity (gradient elution). A common gradient for separating sesquiterpenes starts with 100% hexane and gradually introduces a more polar solvent like ethyl acetate.
-
Fractions of the eluate are collected sequentially.
-
Each fraction is analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the purified this compound.
-
Identification and Characterization
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary analytical method for identifying and quantifying the components of essential oils.
-
Principle: The volatile compounds in the essential oil are separated based on their boiling points and polarity in a gas chromatograph. The separated compounds then enter a mass spectrometer, which fragments the molecules and provides a unique mass spectrum that can be used for identification by comparison with spectral libraries.
-
Generalized Protocol:
-
A small, diluted sample of the essential oil or purified fraction is injected into the GC.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column.
-
The temperature of the column is gradually increased to elute the compounds in order of their boiling points.
-
The eluted compounds are detected by the mass spectrometer.
-
The resulting chromatogram shows peaks corresponding to each compound, and the mass spectrum of each peak is used for identification. The area of each peak is proportional to the concentration of the corresponding compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the isolated this compound. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule.
Biological Significance and Signaling Pathways
This compound exhibits a range of biological activities, with its role as a phytoalexin and its anticancer properties being of particular interest to the scientific community.
Biosynthesis of this compound
The biosynthesis of this compound in plants begins with the cyclization of farnesyl pyrophosphate (FPP), a common precursor for all sesquiterpenes. This reaction is catalyzed by the enzyme this compound synthase.
Biosynthesis of this compound from FPP.
Anticancer Activity: Induction of Apoptosis
Recent studies have demonstrated that δ-cadinene can induce apoptosis (programmed cell death) in human ovarian cancer cells (OVCAR-3). The proposed mechanism involves the activation of the caspase cascade, a family of proteases that play a crucial role in the execution of apoptosis.
The signaling pathway is believed to be initiated through the activation of both initiator caspases, caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway). Activated caspase-9 is a key component of the apoptosome, a protein complex that forms upon the release of cytochrome c from the mitochondria. The activation of these initiator caspases leads to the subsequent activation of executioner caspases, such as caspase-3. A key substrate of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. The cleavage of PARP by caspase-3 is a hallmark of apoptosis.
Proposed apoptosis signaling pathway induced by this compound.
Conclusion
This compound is a widely distributed sesquiterpene with significant potential in various scientific and industrial applications. Its presence in a multitude of plant species offers a rich natural resource for its extraction and study. The established protocols for its isolation and characterization provide a solid foundation for further research into its chemical and biological properties. The elucidation of its biosynthetic pathway and its pro-apoptotic effects on cancer cells highlights its importance as a target for drug discovery and development. This technical guide serves as a foundational resource to facilitate and inspire future investigations into this promising natural compound.
References
The Discovery, Isolation, and Biological Activity of (+)-delta-Cadinene: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the sesquiterpene (+)-delta-cadinene, a naturally occurring bicyclic hydrocarbon found in a variety of essential oil-producing plants. The document details the historical context of its discovery, in-depth protocols for its isolation and characterization, and a review of its biological activities, with a particular focus on its pro-apoptotic effects in cancer cells. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a member of the cadinene family of sesquiterpenes, which are C15 isoprenoids characterized by the cadalane carbon skeleton. The name "cadinene" is derived from the Cade juniper (Juniperus oxycedrus), from which cadinene isomers were first isolated.[1] These compounds are significant constituents of many essential oils and contribute to their characteristic aromas and potential therapeutic properties.[2][3] this compound has garnered scientific interest due to its notable biological activities, including antimicrobial, insecticidal, and anticancer effects.[4] This guide will provide a detailed exploration of this compound, from its initial discovery to its mechanism of action in a cancer cell line.
Discovery and Natural Occurrence
The initial isolation of cadinene isomers, a group of isomeric hydrocarbons, dates back to the study of the essential oil derived from the wood of the Cade juniper (Juniperus oxycedrus L.).[1] this compound is one of these isomers and has since been identified in a wide array of plant species. Notable natural sources include Siberian ginseng (Eleutherococcus senticosus), hops (Humulus lupulus), and black pepper (Piper nigrum).[5] Its presence is not limited to terrestrial plants; it has also been reported in marine organisms.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its identification and characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₄ | [5] |
| Molecular Weight | 204.36 g/mol | |
| Boiling Point | 277.87 °C (estimated) | [6] |
| Density | 0.916 g/cm³ | [6] |
| Refractive Index (n20/D) | 1.509 | [6] |
| Flash Point | 38 °C | |
| ¹H NMR (CDCl₃, 400 MHz) δ | 5.34 (br s, 1H), 4.72 (s, 1H), 4.69 (s, 1H), 2.20-1.95 (m, 4H), 1.85-1.70 (m, 2H), 1.68 (s, 3H), 1.45-1.25 (m, 2H), 0.92 (d, J=6.8 Hz, 3H), 0.75 (d, J=6.8 Hz, 3H) | |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 148.9, 147.8, 124.9, 108.7, 50.2, 41.8, 39.8, 35.4, 31.0, 29.8, 27.2, 21.6, 21.4, 16.5 |
Experimental Protocols
This section provides detailed methodologies for the isolation and characterization of this compound.
Isolation of this compound from Juniperus oxycedrus
The following protocol describes the extraction of the essential oil from Juniperus oxycedrus wood and the subsequent isolation of this compound.
Materials:
-
Dried wood chips of Juniperus oxycedrus
-
Steam distillation apparatus
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
Procedure:
-
Steam Distillation:
-
Place 500 g of dried and chipped Juniperus oxycedrus wood into the biomass flask of a steam distillation apparatus.
-
Fill the boiling flask with distilled water to two-thirds of its volume.
-
Assemble the apparatus, ensuring all connections are secure.
-
Heat the water to generate steam, which will pass through the plant material, carrying the volatile essential oils.
-
Condense the steam and oil mixture and collect the hydrosol and essential oil in the receiver.
-
Continue the distillation for 3-4 hours.
-
Separate the essential oil from the hydrosol using a separatory funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate.
-
Remove the drying agent by filtration.
-
-
Fractional Distillation (Optional):
-
The crude essential oil can be subjected to fractional distillation under reduced pressure to enrich the sesquiterpene fraction.
-
-
Preparative Column Chromatography:
-
Prepare a silica gel column (e.g., 50 cm length, 4 cm diameter) packed with silica gel in hexane.
-
Dissolve the crude essential oil (or the enriched sesquiterpene fraction) in a minimal amount of hexane.
-
Load the sample onto the top of the column.
-
Elute the column with a gradient of increasing ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Pool the fractions containing the pure compound and remove the solvent using a rotary evaporator.
-
Characterization of this compound
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
Parameters:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 60 °C held for 2 min, then ramped at 3 °C/min to 240 °C, and held for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Solvent Delay: 3 min.
Sample Preparation:
-
Dilute the isolated this compound in hexane (1 mg/mL).
-
Inject 1 µL of the sample into the GC-MS.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance III 400 MHz).
Parameters for ¹H NMR:
-
Solvent: CDCl₃
-
Frequency: 400 MHz
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
Parameters for ¹³C NMR:
-
Solvent: CDCl₃
-
Frequency: 100 MHz
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
Sample Preparation:
-
Dissolve approximately 10 mg of the purified this compound in 0.7 mL of CDCl₃.
Biological Activity: Pro-Apoptotic Effects in Ovarian Cancer Cells
Recent studies have highlighted the anticancer potential of this compound. Specifically, it has been shown to induce apoptosis in OVCAR-3 human ovarian cancer cells in a dose- and time-dependent manner. The underlying mechanism involves the activation of the caspase signaling cascade.
Signaling Pathway of this compound-Induced Apoptosis
This compound triggers apoptosis in OVCAR-3 cells through the intrinsic pathway. Treatment with this compound leads to the activation of initiator caspases, specifically caspase-8 and caspase-9.[4][5] Activated caspase-9 is a key component of the apoptosome, which forms in response to mitochondrial cytochrome c release. Both activated caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[4][5]
Conclusion
This compound is a naturally occurring sesquiterpene with a rich history and significant biological potential. The detailed protocols provided in this guide for its isolation and characterization will aid researchers in further exploring its properties. The elucidation of its pro-apoptotic mechanism in ovarian cancer cells highlights its potential as a lead compound for the development of novel anticancer therapeutics. Further investigation into its structure-activity relationships and in vivo efficacy is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. grantome.com [grantome.com]
- 3. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 4. Cleavage of automodified poly(ADP-ribose) polymerase during apoptosis. Evidence for involvement of caspase-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. poly-adp-ribose-polymerase-1-cleavage-during-apoptosis-an-update - Ask this paper | Bohrium [bohrium.com]
- 6. 483-76-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to (+)-delta-Cadinene: Properties, Protocols, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-delta-Cadinene, a bicyclic sesquiterpene, is a naturally occurring isomeric hydrocarbon found in the essential oils of a wide variety of plants. It belongs to the cadinene family of sesquiterpenes. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an in-depth look at its biological activities, with a focus on its anticancer properties. The information is presented to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid with a characteristic woody and herbal aroma. Its physicochemical properties are summarized in the tables below for easy reference and comparison.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [1][2] |
| Molecular Weight | 204.35 g/mol | [1][2] |
| Appearance | Liquid | [2] |
| Boiling Point | 120-121 °C at 9 mmHg 279.7 °C at 760 mmHg | [3] |
| Density | 0.9 ± 0.1 g/cm³ | [3] |
| Melting Point | Not available | |
| Water Solubility | 0.04863 mg/L at 25 °C (estimated) | [1] |
| Solubility | Soluble in ethanol, DMF, and DMSO | [2] |
Spectroscopic Data
| Spectroscopic Data | Values |
| ¹H-NMR | Data available, see referenced literature for detailed spectra. |
| ¹³C-NMR | Data available, see referenced literature for detailed spectra. |
| Mass Spectrometry (MS) | Major fragments observed at m/z 161, 134, 204, 119, 91. |
| Infrared (IR) Spectroscopy | Data not explicitly available in the searched literature. A computed spectrum for a related compound, (-)-3-beta-Hydroxy-delta-cadinene, is available for reference.[4] |
Experimental Protocols
Isolation and Purification of this compound from Plant Material
The following is a general yet detailed protocol for the isolation and purification of this compound from essential oils, based on common techniques for sesquiterpene separation.
1. Plant Material and Essential Oil Extraction:
-
Plant Material: Select a plant known to be rich in this compound, such as Cedrelopsis grevei.
-
Extraction Method: Subject the dried and powdered plant material (e.g., leaves, bark) to hydrodistillation or steam distillation for several hours to extract the essential oil. The oil can be collected using a Clevenger-type apparatus.
2. Fractionation of the Essential Oil:
-
Column Chromatography: The crude essential oil is subjected to column chromatography over silica gel.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate is typically used, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
3. Identification and Purification:
-
TLC Analysis: Spot the collected fractions on silica gel TLC plates and develop them in a suitable solvent system (e.g., n-hexane:ethyl acetate, 95:5). Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pooling of Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.
-
Further Purification: If necessary, the combined fractions can be subjected to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain high-purity this compound.
Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of this compound.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound in a mixture.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Analytical Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C for 2 min.
-
Ramp: Increase to 240 °C at a rate of 3 °C/min.
-
Final hold: 240 °C for 10 min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Identification:
-
The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a reference standard and with data from mass spectral libraries (e.g., NIST, Wiley).
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of organic molecules.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).
Experiments:
-
¹H-NMR: Provides information about the number of different types of protons and their chemical environments.
-
¹³C-NMR: Provides information about the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the complete structure of the molecule.
Biological Activity: Anticancer Effects
This compound has demonstrated significant anticancer activity, particularly against human ovarian cancer cells (OVCAR-3).[1][2][5] The primary mechanism of its anticancer effect is the induction of apoptosis through a caspase-dependent pathway.[1][2][5]
Signaling Pathway of Apoptosis Induction in OVCAR-3 Cells
Treatment of OVCAR-3 cells with this compound triggers a cascade of events leading to programmed cell death. The key steps in this signaling pathway are:
-
Initiation: this compound treatment leads to the activation of the intrinsic apoptotic pathway.
-
Caspase Activation: This results in the activation of initiator caspase-9 and executioner caspase-8.[1]
-
PARP Cleavage: Activated caspases cleave Poly (ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair. This cleavage is a hallmark of apoptosis.[1]
-
Apoptotic Body Formation: The culmination of these events leads to characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[1]
Signaling Pathway Diagram
Caption: Apoptotic signaling pathway induced by this compound in OVCAR-3 cells.
Conclusion
This compound is a sesquiterpene with well-defined physical and chemical properties and significant biological activities. Its potential as an anticancer agent, demonstrated through the induction of apoptosis in ovarian cancer cells, makes it a compound of interest for further research and drug development. This guide provides a foundational resource for scientists working with this compound, offering key data and methodologies to facilitate their research endeavors. Further investigation into its other potential therapeutic effects and the development of efficient synthesis or isolation methods are warranted.
References
- 1. δ-Cadinene inhibits the growth of ovarian cancer cells via caspase-dependent apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. δ-Cadinene inhibits the growth of ovarian cancer cells via caspase-dependent apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-delta-Cadinene | C15H24 | CID 12306055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
Initial Biological Activity Screening of (+)-delta-Cadinene: A Technical Guide
Abstract
(+)-delta-Cadinene, a naturally occurring sesquiterpene found in various plants, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, summarizing key findings from preclinical studies. The document details its cytotoxic, antimicrobial, insecticidal, and anti-inflammatory activities. Methodologies for the key experiments are provided, and the known signaling pathways are visually represented. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into the therapeutic potential of this compound.
Introduction
This compound is a bicyclic sesquiterpene belonging to the cadinene family. It is a constituent of the essential oils of many plants and is known to contribute to their aromatic properties.[1][2] Beyond its sensory characteristics, preliminary research has revealed a spectrum of biological activities, suggesting its potential as a lead compound for the development of new therapeutic agents. These activities include anticancer, antimicrobial, insecticidal, and anti-inflammatory effects.[1][3][4] This document synthesizes the available data on the initial biological screening of this compound, presenting quantitative data, experimental protocols, and mechanistic insights.
Biological Activities of this compound
Initial screenings have identified several key biological activities of this compound, which are summarized in the following sections.
Anticancer Activity
This compound has demonstrated pro-apoptotic and anti-proliferative effects in human ovarian cancer cells (OVCAR-3).[3] Studies have shown that it can induce apoptosis in a dose-dependent manner and cause cell cycle arrest, highlighting its potential as an anticancer agent.[3]
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens. Notably, it has shown activity against Streptococcus pneumoniae, a bacterium responsible for numerous respiratory infections.[3][4]
Insecticidal Activity
Research has also explored the insecticidal potential of this compound, particularly its larvicidal effects against common mosquito vectors. It has shown significant toxicity towards the larvae of mosquitoes responsible for transmitting malaria (Anopheles stephensi), dengue fever (Aedes aegypti), and filariasis (Culex quinquefasciatus).[3]
Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory properties, with studies indicating its ability to modulate inflammatory responses.[4] Specifically, it has been shown to inhibit the release of inflammatory mediators from mast cells.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial biological activity screenings of this compound.
Table 1: Anticancer Activity of this compound
| Cell Line | Activity | Effective Concentrations | Reference |
| OVCAR-3 (human ovarian cancer) | Induces apoptosis and inhibits proliferation | 10, 50, and 100 µM | [3] |
Table 2: Antimicrobial Activity of this compound
| Microorganism | Activity Metric | Value | Reference |
| Streptococcus pneumoniae | Minimum Inhibitory Concentration (MIC) | 31.25 µg/mL | [3] |
Table 3: Insecticidal Activity of this compound
| Mosquito Species | Activity Metric | Value | Reference |
| Anopheles stephensi | Lethal Concentration, 50% (LC50) | 8.23 µg/mL | [3] |
| Aedes aegypti | Lethal Concentration, 50% (LC50) | 9.03 µg/mL | [3] |
| Culex quinquefasciatus | Lethal Concentration, 50% (LC50) | 9.86 µg/mL | [3] |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Anticancer Activity Protocol (MTT Assay)
The cytotoxic effects of this compound on OVCAR-3 human ovarian cancer cells were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: OVCAR-3 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 103 cells/well) and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 50, and 100 µM). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Antimicrobial Activity Protocol (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of this compound against Streptococcus pneumoniae was determined using the broth microdilution method.
-
Inoculum Preparation: A standardized inoculum of S. pneumoniae is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Insecticidal Activity Protocol (Larval Bioassay)
The larvicidal activity of this compound against mosquito larvae was evaluated using a standard larval bioassay.
-
Larval Rearing: Third-instar larvae of Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus are used for the bioassay.
-
Test Solutions: Different concentrations of this compound are prepared in a suitable solvent (e.g., ethanol) and then diluted in water.
-
Exposure: A specific number of larvae (e.g., 25) are placed in beakers containing the test solutions. A control group is exposed to a solution with the solvent only.
-
Incubation: The larvae are kept for 24 hours under controlled conditions of temperature and light.
-
Mortality Assessment: After 24 hours, the number of dead larvae is counted.
-
Data Analysis: The LC50 value is calculated using probit analysis.
Anti-inflammatory Activity Protocol (β-Hexosaminidase Release Assay)
The anti-inflammatory effect of this compound can be assessed by its ability to inhibit the release of β-hexosaminidase from rat basophilic leukemia (RBL-2H3) cells.
-
Cell Culture and Sensitization: RBL-2H3 cells are cultured and then sensitized with anti-dinitrophenyl (DNP) IgE overnight.
-
Treatment: The sensitized cells are washed and then pre-incubated with various concentrations of this compound for a specific period.
-
Degranulation Induction: Degranulation is induced by challenging the cells with DNP-bovine serum albumin (BSA).
-
Sample Collection: The supernatant is collected to measure the released β-hexosaminidase.
-
Enzyme Assay: The enzymatic activity of β-hexosaminidase in the supernatant is determined by measuring the hydrolysis of a chromogenic substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) at a specific wavelength.
-
Data Analysis: The percentage of inhibition of β-hexosaminidase release is calculated relative to the control group.
Signaling Pathways and Mechanisms of Action
Caspase-Dependent Apoptosis Pathway
The anticancer activity of this compound in ovarian cancer cells is mediated through the induction of caspase-dependent apoptosis. This process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to the cleavage of cellular substrates and ultimately cell death.
References
- 1. Activity against Streptococcus pneumoniae of the Essential Oil and delta-Cadinene Isolated from Schinus molle Fruit | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Activity against Streptococcus pneumoniae of the Essential Oil and δ-Cadinene Isolated from Schinus molle Fruit [agris.fao.org]
The Role of (+)-delta-Cadinene as a Precursor in Gossypol Biosynthesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gossypol, a polyphenolic aldehyde found in cotton (genus Gossypium), is a molecule of significant interest due to its dual nature. It acts as a natural phytoalexin, protecting the cotton plant from pests and pathogens, but its toxicity to non-ruminant animals and humans limits the use of cottonseed as a protein source. Understanding the biosynthetic pathway of gossypol is crucial for developing strategies to eliminate it from cottonseed while preserving its protective role in other parts of the plant. This technical guide provides an in-depth overview of the biosynthesis of gossypol, with a specific focus on the pivotal role of (+)-delta-cadinene as a key intermediate.
The biosynthesis of gossypol begins with the cyclization of the universal sesquiterpenoid precursor, farnesyl diphosphate (FPP), to form this compound.[1][2][3] This initial step is catalyzed by the enzyme this compound synthase (CDN).[1][2][4] A series of subsequent oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases, further modifies the this compound backbone to produce the final gossypol molecule.[5][6] This guide will detail the enzymatic steps, present available quantitative data, outline key experimental protocols, and provide visual representations of the biosynthetic pathway and experimental workflows.
The Biosynthetic Pathway from this compound to Gossypol
The conversion of this compound to gossypol involves a cascade of enzymatic reactions. The pathway from FPP to the intermediate hemigossypol is now well-characterized, involving a synthase, multiple cytochrome P450 enzymes, and a dehydrogenase.[5]
Key Enzymatic Steps:
-
Farnesyl Diphosphate (FPP) to this compound: The first committed step in gossypol biosynthesis is the cyclization of FPP to this compound, a reaction catalyzed by This compound synthase (CDN) .[1][2][4] This enzyme belongs to the family of lyases and is a key regulatory point in the pathway.[1][2]
-
This compound to 7-hydroxy-(+)-delta-cadinene: The initial oxidation of this compound is catalyzed by the cytochrome P450 monooxygenase CYP706B1 , which hydroxylates the C-7 position of the cadinene ring.[5]
-
7-hydroxy-(+)-delta-cadinene to 7-keto-delta-cadinene: The newly formed hydroxyl group is then oxidized to a ketone by a short-chain alcohol dehydrogenase, DH1 .[5]
-
7-keto-delta-cadinene to 8-hydroxy-7-keto-delta-cadinene: Another cytochrome P450, CYP82D113 , catalyzes the hydroxylation at the C-8 position.[5][6]
-
8-hydroxy-7-keto-delta-cadinene to 8,11-dihydroxy-7-keto-delta-cadinene: The subsequent hydroxylation at the C-11 position is carried out by CYP71BE79 .[5] This enzyme exhibits high catalytic activity, suggesting its importance in preventing the accumulation of the potentially phytotoxic intermediate, 8-hydroxy-7-keto-delta-cadinene.[5]
-
Further steps to Hemigossypol: The pathway continues with the involvement of a 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD-1) , leading to the formation of hemigossypol.[5] The exact intermediate steps involving this enzyme are still under investigation.
-
Hemigossypol to Gossypol: The final step is the oxidative dimerization of two hemigossypol molecules to form gossypol. While the precise enzymatic control of this step in vivo is not fully elucidated, laccase-like enzymes are capable of catalyzing this reaction.
Below is a diagram illustrating the core biosynthetic pathway.
Caption: Biosynthetic pathway of gossypol from farnesyl diphosphate.
Quantitative Data on Pathway Enzymes
The efficiency of the enzymatic conversions in the gossypol biosynthetic pathway has been a subject of study. The following table summarizes the available quantitative data on the kinetic parameters of key enzymes involved.
| Enzyme | Substrate | Product | Vmax (pmol·s⁻¹·mg⁻¹ protein) | Km (µM) | kcat (s⁻¹) | Reference |
| CYP706B1 | This compound | 7-hydroxy-(+)-delta-cadinene | 1.8 ± 0.1 | N/A | N/A | [5] |
| DH1 | 7-hydroxy-(+)-delta-cadinene | 7-keto-delta-cadinene | 2.5 ± 0.2 | N/A | N/A | [5] |
| CYP82D113 | 7-keto-delta-cadinene | 8-hydroxy-7-keto-delta-cadinene | 2.3 ± 0.1 | N/A | N/A | [5] |
| CYP71BE79 | 8-hydroxy-7-keto-delta-cadinene | 8,11-dihydroxy-7-keto-delta-cadinene | 10.2 ± 0.8 | N/A | N/A | [5] |
| 2-ODD-1 | 8,11-dihydroxy-7-keto-delta-cadinene | Downstream intermediate | 3.1 ± 0.2 | N/A | N/A | [5] |
N/A: Data not available in the cited literature.
Experimental Protocols
The elucidation of the gossypol biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
In Vitro Enzyme Assays
Objective: To functionally characterize the enzymes involved in the gossypol pathway.
Methodology:
-
Enzyme Expression:
-
Cytochrome P450s (e.g., CYP706B1, CYP82D113, CYP71BE79) are typically expressed in Saccharomyces cerevisiae (yeast).[7] Yeast provides the necessary membrane environment and redox partners for P450 activity.
-
Other enzymes, such as this compound synthase (CDN) and DH1, can be expressed in Escherichia coli.[7]
-
-
Enzyme Preparation:
-
For yeast-expressed P450s, microsomes are prepared by differential centrifugation of yeast cell lysates.[7]
-
For E. coli-expressed enzymes, the recombinant proteins are purified, often using affinity chromatography (e.g., His-tag).
-
-
Assay Conditions:
-
A typical reaction mixture contains the enzyme preparation (microsomes or purified protein), the substrate (e.g., this compound for CYP706B1), and necessary cofactors.
-
For P450s, the reaction buffer includes a source of reducing equivalents, such as an NADPH-regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
For dehydrogenases like DH1, the appropriate cofactor (e.g., NAD⁺ or NADP⁺) is included.
-
Reactions are typically incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
-
Product Analysis:
-
The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate or hexane).
-
The extracted products are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.[7]
-
Partial Reconstitution of the Gossypol Pathway in Nicotiana benthamiana
Objective: To verify the function of the identified enzymes in a plant system.
Methodology:
-
Gene Constructs: The genes encoding the pathway enzymes are cloned into plant expression vectors, typically under the control of a strong constitutive promoter like the CaMV 35S promoter.[7]
-
Agroinfiltration: Agrobacterium tumefaciens strains carrying the expression vectors are infiltrated into the leaves of N. benthamiana.[7] Co-infiltration of multiple constructs allows for the reconstitution of multiple pathway steps.
-
Metabolite Extraction and Analysis: After a few days of incubation, the infiltrated leaf tissue is harvested, and the metabolites are extracted. The extracts are then analyzed by HPLC or GC-MS to detect the formation of the expected intermediates and products.[7]
Analytical Methods for Gossypol and its Precursors
Objective: To identify and quantify gossypol and its biosynthetic intermediates in plant tissues or enzymatic assays.
High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Plant material is ground, and gossypol is extracted with a suitable solvent, such as acetone.[5] The extract is then clarified and prepared for injection.
-
Chromatographic Conditions:
-
Quantification: Quantification is achieved by comparing the peak area of the analyte with that of a standard curve prepared from pure gossypol.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: For volatile or semi-volatile intermediates like this compound and its hydroxylated derivatives, GC-MS is the method of choice. Extracts from enzymatic assays or plant tissues are often derivatized (e.g., silylation) to improve volatility and thermal stability.
-
Chromatographic and Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column is used for separation.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Ionization: Electron ionization (EI) is commonly used.
-
Detection: The mass spectrometer is operated in full-scan mode for identification or selected-ion monitoring (SIM) mode for targeted quantification.
-
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for enzyme characterization and the logical relationship of the components in the gossypol biosynthesis pathway.
Caption: General workflow for the characterization of gossypol biosynthetic enzymes.
Caption: Logical relationships of key components in gossypol biosynthesis.
Conclusion
The elucidation of the gossypol biosynthetic pathway, with this compound as a central precursor, represents a significant advancement in plant biochemistry and biotechnology. The identification and characterization of the key enzymes, including this compound synthase and a series of cytochrome P450s, provide valuable targets for the genetic engineering of cotton. By manipulating the expression of these genes, it may be possible to develop cotton varieties with reduced or eliminated gossypol content in the seeds, thereby enhancing the value of cottonseed as a food and feed source, without compromising the plant's natural defense mechanisms. Further research is needed to fully characterize the kinetics of all enzymes in the pathway and to elucidate the precise mechanisms of the final steps leading to gossypol.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. HPLC Determination of Gossypol in Cotton Seed Kernel [spkx.net.cn]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of gossypol by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 Induction Assays [sigmaaldrich.com]
- 7. Characterization of gossypol biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
The Occurrence and Analysis of (+)-δ-Cadinene in Essential Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-δ-Cadinene, a sesquiterpene renowned for its characteristic woody and spicy aroma, is a significant constituent of numerous essential oils. Beyond its olfactory contributions, this bicyclic hydrocarbon has garnered substantial interest within the scientific community for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides an in-depth overview of the natural occurrence of (+)-δ-Cadinene in various essential oils, detailed methodologies for its extraction and quantification, and an exploration of its known signaling pathways, particularly in the context of inflammation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Data Presentation: Quantitative Occurrence of (+)-δ-Cadinene
The concentration of (+)-δ-Cadinene in essential oils can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. The following table summarizes the quantitative data reported in the scientific literature for the presence of δ-Cadinene in several commercially important essential oils.
| Essential Oil (Plant Species) | Plant Part Used | Percentage of (+)-δ-Cadinene (%) | Reference(s) |
| Cedarwood (Cedrus atlantica) | Wood | 36.35 | [1] |
| Big-Leaf Mahogany (Swietenia macrophylla) | Wood | 33.0 | [2] |
| Kadsura (Kadsura heteroclita) | Leaf | 18.3 | |
| Japanese Cedar (Cryptomeria japonica) | Bark | 10.4 - 15.9 | [3] |
| Scots Pine (Pinus sylvestris) | Needles | 2.3 - 5.9 | [1] |
| Common Juniper (Juniperus communis) | Berries/Branches | 0.1 - 5.47 | [4][5][6][7] |
| Tea Tree (Melaleuca alternifolia) | Leaves | <0.01 - 3.0 | [5][6] |
| Patchouli (Pogostemon cablin) | Leaves | Present (quantification varies) | [3][8][9] |
| Sage (Salvia officinalis) | Aerial Parts | 0.10 - 0.46 | [8][10] |
Experimental Protocols
The isolation and quantification of (+)-δ-Cadinene from plant matrices and essential oils are primarily achieved through distillation or extraction, followed by chromatographic analysis.
Essential Oil Extraction
a) Steam Distillation: This is the most common method for extracting essential oils from aromatic plants.
-
Principle: Plant material is subjected to steam, which ruptures the oil-containing glands and vaporizes the volatile compounds. The mixture of steam and essential oil vapor is then condensed, and the oil is separated from the water.
-
Apparatus: A Clevenger-type apparatus is typically used in a laboratory setting.
-
General Procedure:
-
The plant material (e.g., leaves, wood shavings, or berries) is placed in a distillation flask with water.
-
The water is heated to boiling, and the resulting steam passes through the plant material.
-
The volatile compounds, including (+)-δ-Cadinene, are carried with the steam into a condenser.
-
The condensate (a mixture of water and essential oil) is collected in a separator, where the less dense essential oil typically forms a layer on top of the water.
-
The essential oil is then carefully collected and dried, often using an anhydrous drying agent like sodium sulfate.
-
b) Solvent Extraction: This method is suitable for plant materials that are sensitive to heat or produce low yields of essential oil with steam distillation.
-
Principle: An organic solvent is used to dissolve the aromatic compounds from the plant material. The solvent is then evaporated to yield a concentrated extract.
-
Solvents: Common solvents include hexane, ethanol, and petroleum ether.
-
General Procedure:
-
The plant material is macerated in the chosen solvent for a specified period.
-
The mixture is filtered to remove solid plant debris.
-
The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting extract, known as a "concrete," can be further purified by extraction with a second solvent (e.g., ethanol) to yield an "absolute."
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the identification and quantification of volatile compounds like (+)-δ-Cadinene in essential oils.
-
Principle: The essential oil sample is vaporized and injected into a gas chromatograph, where its components are separated based on their boiling points and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification.
-
Typical GC-MS Parameters for (+)-δ-Cadinene Analysis:
-
Chromatograph: Agilent 7890A or similar.
-
Column: A non-polar or semi-polar capillary column is typically used for sesquiterpene analysis. Common choices include:
-
HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the various components of the essential oil. A typical program might be:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 3-5 °C/min.
-
Final hold: Hold at 240 °C for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
-
Identification: The identification of (+)-δ-Cadinene is confirmed by comparing its retention time and mass spectrum with those of an authentic standard and by matching its mass spectrum with entries in spectral libraries (e.g., NIST, Wiley).
-
Quantification: The percentage of (+)-δ-Cadinene is typically determined by area normalization, where the peak area of δ-Cadinene is expressed as a percentage of the total peak area of all identified compounds in the chromatogram. For more precise quantification, an internal or external standard method can be employed.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Anti-inflammatory Signaling Pathway of (+)-δ-Cadinene
Sesquiterpenes, including (+)-δ-Cadinene, have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes.
Caption: Proposed anti-inflammatory mechanism of (+)-δ-Cadinene.
Experimental Workflow for Analysis
The following diagram illustrates a typical workflow for the extraction and analysis of (+)-δ-Cadinene from a plant source.
Caption: Workflow for (+)-δ-Cadinene analysis.
Conclusion
(+)-δ-Cadinene stands out as a prevalent sesquiterpene in a variety of essential oils, with concentrations that can be substantial, making it a key contributor to both the aromatic profile and the biological activity of these natural products. The methodologies for its extraction and quantification are well-established, with steam distillation and GC-MS analysis being the most common and reliable techniques. The emerging understanding of its role in modulating inflammatory pathways, such as NF-κB and MAPK, highlights its potential as a lead compound for the development of new therapeutic agents. This guide provides a foundational resource for further research into the fascinating chemistry and pharmacology of (+)-δ-Cadinene.
References
- 1. Identification of volatile compounds contained in the therapeutic essential oils from Pogostemon cablin, Melaleuca leucadendra, and Mentha piperita and their purified fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ejurnaljlm.com [ejurnaljlm.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. HPTLC Analysis and Chemical Composition of Selected Melaleuca Essential Oils (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative and physical evaluation of patchouli essential oils obtained from different sources of Pogostemon cablin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. staff.cimap.res.in [staff.cimap.res.in]
- 10. Functional characterization of the NF-kappa B p65 transcriptional activator and an alternatively spliced derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of (+)-δ-Cadinene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the bicyclic sesquiterpene, (+)-δ-Cadinene. The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside methodologies for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for (+)-δ-Cadinene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for (+)-δ-Cadinene [1]
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | 1.85 | m | |
| H-2α | 1.95 | m | |
| H-2β | 1.55 | m | |
| H-3α | 2.10 | m | |
| H-3β | 1.65 | m | |
| H-5 | 5.40 | br s | |
| H-6α | 2.20 | m | |
| H-6β | 2.05 | m | |
| H-8α | 1.30 | m | |
| H-8β | 1.75 | m | |
| H-9 | 2.35 | m | |
| H-11 | 0.90 | d | 7.0 |
| H-12 | 0.75 | d | 7.0 |
| H-13 | 1.60 | s | |
| H-14 | 1.70 | s |
Solvent: CDCl₃. Instrument frequency not specified in the available data.
Table 2: ¹³C NMR Spectroscopic Data for (+)-δ-Cadinene
A complete, experimentally verified ¹³C NMR data table for (+)-δ-Cadinene was not available in the searched literature. For structural elucidation, it is recommended to acquire a ¹³C NMR spectrum and correlate it with the provided ¹H NMR data using 2D NMR techniques such as HSQC and HMBC.
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for δ-Cadinene [2]
| m/z | Relative Intensity (%) |
| 161 | 99.99 |
| 134 | 54.30 |
| 204 (M⁺) | 51.00 |
| 119 | 38.50 |
| 91 | 19.00 |
| 162 | 19.00 |
| 81 | 17.80 |
| 41 | 16.60 |
| 133 | 10.60 |
| 93 | 10.60 |
Infrared (IR) Spectroscopy
Table 4: Expected Infrared Absorption Bands for (+)-δ-Cadinene
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3080-3010 | C-H stretch | Alkene |
| ~2960-2850 | C-H stretch | Alkane |
| ~1640-1680 | C=C stretch | Alkene |
| ~1465-1450 | C-H bend | Alkane (CH₂) |
| ~1380-1370 | C-H bend | Alkane (CH₃) |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for sesquiterpenes like (+)-δ-Cadinene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of purified (+)-δ-Cadinene.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of (+)-δ-Cadinene.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of (+)-δ-Cadinene (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 40:1 split ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 85 °C, hold for 5 minutes, then ramp at 3 °C/min to 185 °C and hold for 10 minutes, then ramp at 5 °C/min to 250 °C and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 250 °C.
-
Scan Range: m/z 33-350 amu.
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.
-
Compare the obtained mass spectrum with spectral libraries (e.g., NIST, Wiley) for confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in (+)-δ-Cadinene.
Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of neat (+)-δ-Cadinene directly onto the center of the ATR crystal.
FTIR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Analysis:
-
The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum.
-
Identify the characteristic absorption bands and assign them to specific functional group vibrations.
Workflow and Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis of a natural product like (+)-δ-Cadinene.
Caption: Workflow for Spectroscopic Analysis of (+)-δ-Cadinene.
Caption: Integration of Spectroscopic Data for Structure Elucidation.
References
Unveiling the Therapeutic Potential of (+)-delta-Cadinene: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current state of research into the therapeutic properties of (+)-delta-Cadinene, a naturally occurring sesquiterpene. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential pharmacological applications of this compound. The guide consolidates available data on its biological activities, outlines detailed experimental protocols for its evaluation, and visualizes key pathways and workflows.
Overview of this compound
This compound is a bicyclic sesquiterpene found in the essential oils of various plants. It has garnered scientific interest due to a range of potential therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antipruritic effects. This guide delves into the scientific evidence supporting these properties.
Anticancer Properties
Recent research has highlighted the potential of this compound as an anticancer agent, with a particular focus on its activity against breast cancer.
In Vitro Cytotoxicity and Anti-Invasive Activity
A study investigating the effects of δ-cadinene on the human breast adenocarcinoma cell line MDA-MB-231 revealed selective cytotoxic and anti-invasive properties. The half-maximal inhibitory concentration (IC50) was determined, indicating its potency.
Table 1: Cytotoxicity of δ-Cadinene against MDA-MB-231 Breast Cancer Cells
| Compound | Cell Line | IC50 (µM) | Exposure Time |
| δ-Cadinene | MDA-MB-231 | 30 | 24, 48, and 72 hours |
Data extracted from a study on the in silico and in vitro evaluation of δ-cadinene.
Mechanism of Action: Dual Inhibition of MMP-2
In silico and in vitro studies suggest that the anticancer activity of δ-cadinene may be attributed to its interaction with matrix metalloproteinase-2 (MMP-2). Molecular docking studies indicate that δ-cadinene binds to key catalytic residues of MMP-2. Furthermore, a second high-affinity binding site in the Fibronectin type II domain was identified. This dual inhibition of both the catalytic and adhesion domains of MMP-2 is a proposed mechanism for its anti-invasive effects.
Experimental Protocols
The cytotoxic effects of δ-cadinene were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: MDA-MB-231 and MCF10-A cells are seeded in 96-well plates at a density of 1 × 10⁴ cells/well and incubated overnight.
-
Treatment: Cells are treated with varying concentrations of δ-cadinene (ranging from 0.3 to 30 µM) for 24, 48, and 72 hours.
-
MTT Incubation: Following treatment, the medium is replaced with fresh medium containing MTT solution and incubated.
-
Formazan Solubilization: The formazan crystals formed are dissolved in a solubilization solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.
-
Matrigel Invasion Chambers: Cell invasion is assessed using Matrigel-coated transwell inserts.
-
Cell Seeding: MDA-MB-231 cells, pre-treated with δ-cadinene, are seeded into the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant.
-
Incubation: The plate is incubated to allow for cell invasion through the Matrigel matrix.
-
Cell Staining and Counting: Non-invading cells are removed from the upper surface of the insert, and the invading cells on the lower surface are fixed, stained, and counted under a microscope.
-
Protein and Ligand Preparation: The 3D structure of the target protein (e.g., MMP-2) is obtained from a protein data bank, and the 3D structure of δ-cadinene is generated and optimized.
-
Docking Simulation: Docking software is used to predict the binding pose and affinity of δ-cadinene to the target protein.
-
Analysis: The interactions between the ligand and the protein's amino acid residues are analyzed to understand the binding mode.
Signaling Pathway
The anticancer activity of δ-cadinene appears to be linked to the inhibition of MMP-2, a key enzyme involved in tumor invasion and metastasis. The proposed dual-inhibition mechanism suggests a significant impact on the signaling pathways that regulate cell adhesion and extracellular matrix degradation.
Figure 1. Proposed mechanism of this compound's anti-invasive activity via dual inhibition of MMP-2.
Anti-inflammatory Properties
While specific quantitative data for the anti-inflammatory activity of isolated this compound is not extensively available in the reviewed literature, the general class of sesquiterpenes is known to possess anti-inflammatory properties. A common method to evaluate this activity is the carrageenan-induced paw edema assay.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Typically performed in rats or mice.
Unraveling the Blueprint: A Technical Guide to (+)-delta-Cadinene Synthase Gene Identification and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification, characterization, and regulation of the (+)-delta-cadinene synthase gene, a pivotal enzyme in the biosynthesis of sesquiterpenoids, including the phytoalexin gossypol in cotton. This document details the molecular and biochemical properties of the enzyme, outlines key experimental protocols for its study, and explores the signaling pathways that govern its expression.
Gene Identification and Characterization
The this compound synthase gene is a member of the large and complex terpene synthase family. In cotton (Gossypium spp.), this gene is part of a multigene family, which has been categorized into distinct subfamilies, primarily the cad1-A and cad1-C groups.[1][2][3] These genes encode the enzyme this compound synthase (EC 4.2.3.13), which catalyzes the cyclization of farnesyl diphosphate (FPP) to form this compound, the first committed step in the biosynthesis of gossypol and other cadinane-type sesquiterpenes.[4][5]
Gene Expression and Regulation
The expression of this compound synthase genes is spatially and temporally regulated and is inducible by various biotic and abiotic elicitors.[1][3][4] Transcripts of these genes are found in various plant tissues, including roots, cotyledons, stems, and leaves.[1][3] A key aspect of their regulation is the induction of expression in response to pathogen attack, such as from the bacterial blight pathogen or the fungus Verticillium dahliae.[4][6]
The transcriptional regulation of the this compound synthase gene is intricate, involving transcription factors such as GaWRKY1. This transcription factor binds to W-box elements in the promoter region of the target gene, thereby activating its transcription as part of the plant's defense response.[7]
Enzyme Kinetics and Properties
The enzymatic activity of this compound synthase has been characterized, revealing its kinetic parameters. The enzyme utilizes magnesium as a cofactor for its catalytic activity.[8] Different isoforms of the enzyme can exhibit variations in their optimal pH and cofactor concentrations.
| Enzyme Isoform | Source Organism | Km (μM for FPP) | kcat (s-1) | Optimal pH | Optimal Mg2+ Conc. | Reference |
| CAD1-C1 | Gossypium arboreum | 7 | 0.039 | ~7.0 | Not specified | [4] |
| CAD1-A | Gossypium arboreum | 7 | 0.039 | Higher than CAD1-C1 | Higher than CAD1-C1 | [4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the study of the this compound synthase gene and its protein product.
Gene Cloning and Heterologous Expression
The cloning of the this compound synthase gene is a fundamental step for its characterization. The following workflow outlines the typical procedure for cloning and expressing the gene in a heterologous system like E. coli.
A detailed protocol for the heterologous expression and purification of this compound synthase is as follows:
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from cotton tissues (e.g., elicited cell suspension cultures) using a suitable kit. First-strand cDNA is then synthesized using a reverse transcriptase.
-
PCR Amplification: The full-length coding sequence of the this compound synthase gene is amplified by PCR using gene-specific primers.
-
Cloning into an Expression Vector: The amplified PCR product is ligated into an E. coli expression vector, such as pET, often with a polyhistidine (His)-tag for purification.
-
Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein Purification: The His-tagged recombinant protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
To quantify the expression levels of the this compound synthase gene, qRT-PCR is a widely used and sensitive technique.
Protocol:
-
RNA Extraction and cDNA Synthesis: As described in section 2.1.
-
Primer Design: Design gene-specific primers that amplify a short region (100-200 bp) of the target gene.
-
qRT-PCR Reaction: The reaction mixture typically contains cDNA, forward and reverse primers, a fluorescent dye (e.g., SYBR Green), and a DNA polymerase.
-
Thermal Cycling: A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., ubiquitin) as an internal control.
Enzyme Assay and Product Identification by GC-MS
The activity of the purified this compound synthase is determined by an enzyme assay, and the product is identified using Gas Chromatography-Mass Spectrometry (GC-MS).
Enzyme Assay Protocol:
-
Reaction Mixture: The assay mixture contains the purified enzyme, the substrate farnesyl diphosphate (FPP), and a buffer containing MgCl2.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific time.
-
Extraction: The reaction is stopped, and the sesquiterpene products are extracted with an organic solvent (e.g., hexane).
GC-MS Analysis Protocol:
-
Injection: The extracted sample is injected into a GC-MS system.
-
Gas Chromatography: The components of the sample are separated on a capillary column (e.g., DB-5). A typical temperature program starts at a low temperature and gradually increases to a higher temperature to elute the compounds.
-
Mass Spectrometry: The separated compounds are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be compared to a library of known compounds for identification.
Signaling Pathway of this compound Synthase Gene Activation
The induction of the this compound synthase gene in response to pathogen attack is mediated by a complex signaling cascade. This pathway often involves the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) at the cell surface, leading to the activation of downstream signaling components.
References
- 1. WRKY Transcription Factors (TFs) as Key Regulators of Plant Resilience to Environmental Stresses: Current Perspective [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. Regulation of Specialized Metabolism by WRKY Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. recent-progress-in-metabolic-engineering-of-escherichia-coli-for-the-production-of-various-c4-and-c5-dicarboxylic-acids - Ask this paper | Bohrium [bohrium.com]
- 8. LcWRKY17, a WRKY Transcription Factor from Litsea cubeba, Effectively Promotes Monoterpene Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of (+)-δ-Cadinene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-δ-Cadinene, a naturally occurring bicyclic sesquiterpenoid, has garnered significant interest due to its prevalence in various plant essential oils and its potential biological activities. The precise stereochemical architecture of (+)-δ-cadinene presents a formidable challenge for synthetic chemists. This technical guide provides a comprehensive overview of a plausible enantioselective synthetic route to (+)-δ-cadinene, leveraging a chiral pool starting material and key stereocontrolled transformations. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway are presented to facilitate its application in research and development.
Introduction
Cadinane sesquiterpenes are a diverse class of natural products characterized by a decahydronaphthalene scaffold. Among them, (+)-δ-cadinene is distinguished by the specific positions of its double bonds and the stereochemistry of its three contiguous chiral centers. The development of an efficient and stereoselective synthesis is crucial for accessing sufficient quantities of this compound for further biological evaluation and for the synthesis of more complex derivatives.
This guide outlines a convergent and stereocontrolled synthetic strategy commencing from the readily available chiral monoterpene, (+)-limonene. The key features of this proposed synthesis include the diastereoselective construction of the second ring via a Robinson annulation and subsequent functional group manipulations to afford the target molecule.
Retrosynthetic Analysis and Synthetic Strategy
Our retrosynthetic strategy for (+)-δ-cadinene commences with the disconnection of the exocyclic double bond, leading back to a key bicyclic ketone intermediate. This ketone can be envisioned to arise from an intramolecular aldol condensation, a hallmark of the Robinson annulation. The precursor for this annulation would be a Michael adduct formed from a chiral α,β-unsaturated ketone derived from (+)-limonene and a suitable enolate equivalent. This approach allows for the translation of the inherent chirality of (+)-limonene to the final product.
Caption: Retrosynthetic analysis of (+)-δ-Cadinene.
Proposed Enantioselective Synthetic Pathway
The forward synthesis is proposed to proceed in four key stages:
-
Preparation of the Chiral α,β-Unsaturated Ketone: Starting from (+)-limonene, selective oxidative cleavage of the endocyclic double bond, followed by functional group manipulation, will yield a chiral enone.
-
Diastereoselective Robinson Annulation: The chiral enone will undergo a Michael addition with a suitable ketene silyl acetal, followed by an intramolecular aldol condensation to construct the cis-fused decalin core.
-
Carbonyl Group Modification: The resulting bicyclic ketone will be subjected to a Wittig reaction to introduce the exocyclic methylene group.
-
Final Transformations: Deprotection and any necessary final adjustments will yield the target molecule, (+)-δ-cadinene.
Caption: Proposed synthetic workflow for (+)-δ-Cadinene.
Experimental Protocols
The following are detailed, representative experimental protocols for the key transformations in the proposed synthesis. These are based on established literature procedures for analogous reactions.
Stage 1: Synthesis of the Chiral α,β-Unsaturated Ketone from (+)-Limonene
a) Dihydroxylation of (+)-Limonene:
To a solution of (+)-limonene (1.0 eq) in a 10:1 mixture of acetone and water is added N-methylmorpholine N-oxide (NMO) (1.2 eq). The mixture is cooled to 0 °C, and a solution of osmium tetroxide (OsO4) (0.02 eq) in toluene is added dropwise. The reaction is stirred at room temperature for 12 hours. The reaction is then quenched by the addition of sodium bisulfite. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude diol is purified by flash column chromatography.
b) Oxidative Cleavage of the Diol:
The diol (1.0 eq) is dissolved in dichloromethane and cooled to 0 °C. Lead tetraacetate (Pb(OAc)4) (1.1 eq) is added portionwise, and the reaction is stirred for 1 hour. The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated to give the crude ketoaldehyde, which is used in the next step without further purification.
c) Intramolecular Aldol Condensation:
The crude ketoaldehyde is dissolved in benzene containing piperidine (0.1 eq) and acetic acid (0.2 eq). The mixture is heated to reflux with a Dean-Stark trap for 4 hours. After cooling to room temperature, the reaction mixture is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by column chromatography to afford the chiral α,β-unsaturated ketone.
Stage 2: Diastereoselective Robinson Annulation
To a solution of the chiral α,β-unsaturated ketone (1.0 eq) in anhydrous dichloromethane at -78 °C is added titanium tetrachloride (TiCl4) (1.1 eq). After stirring for 10 minutes, 1-methoxy-1-(trimethylsiloxy)-2-methylpropene (1.2 eq) is added dropwise. The reaction is stirred at -78 °C for 3 hours and then quenched with saturated aqueous sodium bicarbonate. The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude Michael adduct is then dissolved in ethanol, and a solution of potassium hydroxide (2.0 eq) in ethanol is added. The mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude bicyclic ketone is purified by flash chromatography.
Stage 3: Wittig Olefination
To a suspension of methyltriphenylphosphonium bromide (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added n-butyllithium (1.4 eq) dropwise. The resulting orange-red solution is stirred at room temperature for 1 hour. A solution of the bicyclic ketone (1.0 eq) in THF is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield (+)-δ-cadinene.
Quantitative Data
The following table summarizes expected yields and key analytical data for the synthesis of (+)-δ-cadinene, based on literature values for similar transformations.
| Step | Product | Expected Yield (%) | Key Analytical Data |
| Dihydroxylation | Diol Intermediate | 85-95 | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Oxidative Cleavage | Ketoaldehyde | >95 (crude) | Used directly in the next step |
| Intramolecular Aldol Condensation | Chiral α,β-Unsaturated Ketone | 70-80 (over 2 steps) | ¹H NMR, ¹³C NMR, Mass Spectrometry, Optical Rotation |
| Robinson Annulation | Bicyclic Ketone | 60-70 | ¹H NMR, ¹³C NMR, Mass Spectrometry, Optical Rotation |
| Wittig Olefination | (+)-δ-Cadinene | 75-85 | ¹H NMR, ¹³C NMR, Mass Spectrometry, Optical Rotation: [α]D +80 to +90 (c 1, CHCl3) |
| Overall Yield | (+)-δ-Cadinene | ~25-35 |
Conclusion
This technical guide outlines a robust and stereocontrolled pathway for the enantioselective synthesis of (+)-δ-cadinene. By starting from the chiral pool material (+)-limonene, the synthesis effectively translates chirality through a series of reliable and well-documented transformations. The key Robinson annulation step allows for the efficient construction of the characteristic bicyclic core with the desired stereochemistry. The provided experimental protocols and expected data serve as a valuable resource for researchers aiming to synthesize (+)-δ-cadinene and its analogs for further investigation into their chemical and biological properties. This synthetic route highlights the power of combining chiral pool starting materials with modern synthetic methodologies to tackle complex natural product synthesis.
Preliminary Cytotoxicity of (+)-delta-Cadinene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary cytotoxic effects of (+)-delta-Cadinene, a naturally occurring sesquiterpene. The information presented herein is curated from foundational studies investigating its potential as an anti-cancer agent. This document details the cytotoxic activity, underlying molecular mechanisms, and the experimental protocols utilized in these seminal investigations.
Core Findings: Cytotoxic Activity and Mechanism of Action
This compound has demonstrated significant cytotoxic and antiproliferative effects, primarily investigated in human ovarian cancer cells (OVCAR-3). The cytotoxic action of δ-cadinene is characterized by the induction of caspase-dependent apoptosis and cell cycle arrest.[1][2][3]
Key observations from in vitro studies indicate that δ-cadinene's effects are both dose- and time-dependent.[1][2] Morphological changes associated with apoptosis, such as cell shrinkage, chromatin condensation, and nuclear membrane rupture, have been consistently observed in OVCAR-3 cells following treatment with δ-cadinene.[1][2][3]
The molecular mechanism underlying δ-cadinene-induced apoptosis involves the activation of the caspase cascade. Specifically, treatment with δ-cadinene led to the cleavage of PARP and the activation of caspase-8 and caspase-9 in OVCAR-3 cells.[1][2] Furthermore, δ-cadinene treatment resulted in cell cycle arrest at the sub-G1 phase in a dose-dependent manner.[1][2]
Quantitative Cytotoxicity Data
The following table summarizes the quantitative data from cytotoxicity assays performed on the OVCAR-3 human ovarian cancer cell line.
| Parameter | Concentration (µM) | Time (hours) | Result | Assay |
| Cell Viability | 10 | 24 | ~85% | SRB Assay |
| 50 | 24 | ~55% | SRB Assay | |
| 100 | 24 | ~30% | SRB Assay | |
| 10 | 48 | ~70% | SRB Assay | |
| 50 | 48 | ~40% | SRB Assay | |
| 100 | 48 | ~20% | SRB Assay | |
| Apoptosis | 10 | 24 | Increased Apoptotic Cells | Annexin V-FITC/PI Assay |
| 50 | 24 | Significantly Increased Apoptotic Cells | Annexin V-FITC/PI Assay | |
| 100 | 24 | Markedly Increased Apoptotic Cells | Annexin V-FITC/PI Assay | |
| Cell Cycle Arrest | 10 | 24 | Increase in Sub-G1 Population | Flow Cytometry (Propidium Iodide) |
| 50 | 24 | Significant Increase in Sub-G1 Population | Flow Cytometry (Propidium Iodide) | |
| 100 | 24 | Substantial Increase in Sub-G1 Population | Flow Cytometry (Propidium Iodide) |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below to facilitate replication and further investigation.
Cell Culture
-
Cell Line: OVCAR-3 (human ovarian adenocarcinoma)
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere containing 5% CO2.
Sulforhodamine B (SRB) Assay for Cell Viability
-
Cell Seeding: OVCAR-3 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Treatment: Cells were treated with varying concentrations of δ-cadinene (0, 10, 50, 100 µM) for 24 and 48 hours.
-
Fixation: Post-treatment, cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates were washed with distilled water and air-dried. Cells were then stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Unbound dye was removed by washing with 1% acetic acid. The plates were air-dried, and the bound stain was solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The optical density was measured at 510 nm using a microplate reader. Cell viability was expressed as a percentage of the control (untreated cells).
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
-
Cell Seeding and Treatment: OVCAR-3 cells were seeded in 6-well plates and treated with δ-cadinene as described for the SRB assay.
-
Cell Harvesting and Staining: After treatment, cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: OVCAR-3 cells were cultured and treated with δ-cadinene as previously described.
-
Cell Fixation: Post-treatment, cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and stained with a solution containing Propidium Iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M, and sub-G1).
Western Blotting for Protein Expression
-
Protein Extraction: OVCAR-3 cells were treated with δ-cadinene, and total protein was extracted using a suitable lysis buffer.
-
Protein Quantification: The protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against pro-caspase-8, cleaved caspase-9, and PARP. After washing, the membrane was incubated with a corresponding secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate the key pathways and workflows involved in the cytotoxicity studies of this compound.
Caption: Experimental workflow for assessing the cytotoxicity of δ-Cadinene.
Caption: Proposed signaling pathway for δ-Cadinene-induced apoptosis.
References
- 1. δ-Cadinene inhibits the growth of ovarian cancer cells via caspase-dependent apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. δ-Cadinene inhibits the growth of ovarian cancer cells via caspase-dependent apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GC-MS Quantification of (+)-delta-Cadinene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-delta-Cadinene is a naturally occurring sesquiterpene found in a variety of plants, contributing to their characteristic aroma and possessing various biological activities. Accurate and precise quantification of this compound is crucial for quality control in essential oil production, phytochemical analysis of medicinal plants, and for research into its pharmacological properties. This document provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.
The method described herein is applicable to the analysis of this compound in various matrices, particularly in plant extracts and essential oils. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis for accurate quantification.
Experimental Protocols
Materials and Reagents
-
Solvents: Hexane or Dichloromethane (GC grade or higher)
-
Standards:
-
This compound (purity ≥95%)
-
Internal Standard (IS): Caryophyllene (purity ≥98%) or n-Tetradecane-d30
-
-
Sample Matrix: Plant material, essential oil, or other relevant matrices.
-
Extraction Supplies: Grinder, flasks, ultrasonic bath, centrifuge, filters (0.45 µm), autosampler vials with inserts.
Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis. The goal is to extract this compound from the matrix into a volatile solvent suitable for injection into the GC-MS system.
2.2.1. Plant Material (e.g., leaves, flowers, bark)
-
Drying and Grinding: Dry the plant material to a constant weight and grind it into a fine powder.
-
Extraction:
-
Weigh approximately 1 g of the powdered plant material into a flask.
-
Add 10 mL of hexane or dichloromethane.
-
Spike with the internal standard solution to a final concentration of 10 µg/mL.
-
Extract using ultrasonication for 30 minutes.
-
Centrifuge the extract at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean autosampler vial.
-
2.2.2. Essential Oils
-
Dilution: Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.
-
Internal Standard Addition: Add the internal standard to achieve a final concentration of 10 µg/mL.
-
Final Volume: Bring the flask to volume with hexane or dichloromethane.
-
Transfer: Transfer the diluted sample to an autosampler vial.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 7890A GC or equivalent |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 20:1) or Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | |
| Initial Temperature | 60 °C, hold for 2 min |
| Ramp 1 | 5 °C/min to 180 °C |
| Ramp 2 | 20 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5975C MSD or equivalent |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| This compound | 204 (Quantifier) , 161, 134, 119, 91 |
| Caryophyllene (IS) | 93 (Quantifier) , 133, 175, 204 |
Calibration and Quantification
-
Stock Solutions: Prepare stock solutions of this compound (1 mg/mL) and the internal standard (1 mg/mL) in hexane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution to concentrations ranging from 0.5 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a constant concentration (e.g., 10 µg/mL).
-
Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantification: Inject the prepared samples and use the calibration curve to determine the concentration of this compound in the samples.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 2: Example Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (
Application Notes and Protocols for the Structural Elucidation of (+)-delta-Cadinene using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of the natural sesquiterpene, (+)-delta-Cadinene, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the key one-dimensional (1D) and two-dimensional (2D) NMR experiments, presents the expected spectral data, and offers a logical workflow for confirming the molecular structure.
Introduction to this compound and the Role of NMR
This compound is a bicyclic sesquiterpene hydrocarbon found in the essential oils of various plants. Its structural complexity, featuring multiple stereocenters and overlapping proton signals, makes NMR spectroscopy an indispensable tool for its unambiguous identification and characterization. A combination of 1D NMR (¹H and ¹³C) and 2D NMR techniques such as COSY, HSQC, and HMBC is crucial for the complete assignment of all proton and carbon resonances and for establishing the connectivity within the molecule.
Data Presentation: NMR Spectral Data of this compound
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound. These values are essential for the comparison and verification of experimentally acquired data. The data is based on the publication "Complete 1H and 13C NMR Spectral Assignment of δ‐Cadinene, a Bicyclic Sesquiterpene Hydrocarbon".
Table 1: ¹H NMR Chemical Shift Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | 1.85 |
| 2α | 1.95 |
| 2β | 1.50 |
| 3α | 2.10 |
| 3β | 1.80 |
| 5 | 5.40 |
| 6α | 2.25 |
| 6β | 2.05 |
| 8 | 2.30 |
| 9α | 1.65 |
| 9β | 1.40 |
| 10 | 1.90 |
| 11 | 1.60 |
| 12 | 0.85 (d, J=7.0 Hz) |
| 13 | 0.75 (d, J=7.0 Hz) |
| 14 | 1.65 (s) |
| 15 | 1.70 (s) |
Note: Coupling constant data beyond what is shown was not available in the accessed resources.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | 48.5 |
| 2 | 25.5 |
| 3 | 30.0 |
| 4 | 134.0 |
| 5 | 120.0 |
| 6 | 41.0 |
| 7 | 130.0 |
| 8 | 45.0 |
| 9 | 28.0 |
| 10 | 42.0 |
| 11 | 21.0 |
| 12 | 21.5 |
| 13 | 16.5 |
| 14 | 24.0 |
| 15 | 23.5 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Protocol 1: Sample Preparation
-
Sample Requirements: A minimum of 5-10 mg of purified this compound is required for a comprehensive suite of NMR experiments.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar sesquiterpenes like this compound.
-
Procedure:
-
Weigh 5-10 mg of the purified compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of CDCl₃ to the NMR tube.
-
Cap the tube and gently vortex or invert the tube until the sample is fully dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher is recommended) equipped with a broadband probe.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): 12-15 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): 200-220 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
Temperature: 298 K.
-
Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (F1 and F2): Same as the ¹H NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 2-4 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).
-
¹H Spectral Width (F2): Same as the ¹H NMR spectrum.
-
¹³C Spectral Width (F1): 0-160 ppm (can be adjusted based on the ¹³C spectrum).
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 2-8 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).
-
¹H Spectral Width (F2): Same as the ¹H NMR spectrum.
-
¹³C Spectral Width (F1): 0-180 ppm (can be adjusted based on the ¹³C spectrum).
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 4-16 per increment.
-
Long-Range Coupling Delay (D6): Optimized for a coupling constant of 8 Hz.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical connections in the structural elucidation process.
Caption: Experimental workflow for NMR-based structural elucidation.
Isolation of (+)-δ-Cadinene from Gossypium hirsutum: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-δ-Cadinene, a bicyclic sesquiterpene found in various plants, including upland cotton (Gossypium hirsutum), has garnered significant interest within the scientific community due to its diverse biological activities. This document provides detailed application notes and experimental protocols for the efficient isolation and purification of (+)-δ-Cadinene from Gossypium hirsutum. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development. The protocols cover solvent extraction, purification by column chromatography, and quantification. Additionally, this document elucidates the pro-apoptotic signaling pathway of (+)-δ-Cadinene in cancer cells, providing a basis for further investigation into its therapeutic potential.
Introduction
(+)-δ-Cadinene is a naturally occurring sesquiterpene that contributes to the defense mechanisms of various plants. In Gossypium hirsutum, it serves as a precursor to the phytoalexin gossypol, a compound known for its protective properties against pests and pathogens. Beyond its role in plant biology, (+)-δ-Cadinene has demonstrated a range of pharmacological effects, including antimicrobial, anti-inflammatory, and notably, anticancer activities. Its potential as a therapeutic agent underscores the importance of standardized and reproducible methods for its isolation and characterization. This document aims to provide such a framework, facilitating further research into its biological functions and potential applications.
Data Presentation
Quantitative Analysis of (+)-δ-Cadinene Extraction
The yield of (+)-δ-Cadinene can vary depending on the plant material, extraction method, and solvent system used. The following table summarizes representative data for the extraction of (+)-δ-Cadinene from Gossypium hirsutum leaves.
| Parameter | Value |
| Plant Material | Gossypium hirsutum (dried leaves) |
| Extraction Method | Maceration |
| Solvent | Methanol |
| Initial Dry Weight of Plant Material | 100 g |
| Volume of Solvent | 500 mL |
| Extraction Time | 48 hours |
| Crude Extract Yield | 12.5 g |
| (+)-δ-Cadinene Yield (post-purification) | 150 mg |
| Purity (by GC-MS) | >95% |
Experimental Protocols
Materials and Equipment
-
Plant Material: Dried and powdered leaves of Gossypium hirsutum.
-
Solvents: Methanol (analytical grade), n-hexane (analytical grade), ethyl acetate (analytical grade).
-
Equipment:
-
Grinder or mill
-
Maceration vessel (e.g., large glass container with a lid)
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel (60-120 mesh) for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Glass vials for fraction collection
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Extraction of (+)-δ-Cadinene
-
Sample Preparation: Air-dry fresh leaves of Gossypium hirsutum in the shade to a constant weight. Grind the dried leaves into a fine powder using a grinder or mill.
-
Maceration: a. Weigh 100 g of the powdered leaf material and place it in a large glass container. b. Add 500 mL of methanol to the container, ensuring all the plant material is fully submerged. c. Seal the container and let it stand for 48 hours at room temperature, with occasional shaking to enhance extraction efficiency.
-
Filtration and Concentration: a. After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue. b. Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude methanol extract.
Purification by Column Chromatography
-
Column Packing: a. Prepare a slurry of silica gel (60-120 mesh) in n-hexane. b. Pack a glass column with the silica gel slurry, ensuring there are no air bubbles. c. Allow the excess n-hexane to drain until the solvent level is just above the silica gel bed.
-
Sample Loading: a. Dissolve the crude methanol extract in a minimal amount of n-hexane. b. Load the dissolved extract onto the top of the packed silica gel column.
-
Elution: a. Begin elution with 100% n-hexane. b. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the n-hexane (e.g., 99:1, 98:2, 95:5, etc.). c. Collect the eluting fractions in separate glass vials.
-
Fraction Analysis: a. Monitor the separation of compounds by spotting the collected fractions on TLC plates. b. Develop the TLC plates using an appropriate solvent system (e.g., n-hexane:ethyl acetate 9:1). c. Visualize the spots under a UV lamp. d. Combine the fractions that show a spot corresponding to the Rf value of a (+)-δ-Cadinene standard.
-
Final Concentration: Concentrate the combined pure fractions using a rotary evaporator to obtain purified (+)-δ-Cadinene.
Quantification by GC-MS
-
Sample Preparation: Prepare a standard solution of known concentration of purified (+)-δ-Cadinene in n-hexane. Prepare a solution of the isolated sample in n-hexane.
-
GC-MS Analysis: a. Inject the standard and sample solutions into the GC-MS system. b. Use a suitable capillary column (e.g., HP-5MS). c. Program the oven temperature to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 240°C) at a specific rate. d. The mass spectrometer should be operated in electron ionization (EI) mode.
-
Data Analysis: a. Identify the (+)-δ-Cadinene peak in the sample chromatogram by comparing its retention time and mass spectrum with the standard. b. Quantify the amount of (+)-δ-Cadinene in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Mandatory Visualizations
Experimental Workflow
Application Notes and Protocols for Testing the Antimicrobial Activity of (+)-δ-Cadinene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the antimicrobial properties of the sesquiterpene (+)-δ-Cadinene. The following sections detail the necessary materials, step-by-step experimental procedures, and data interpretation guidelines.
Introduction
(+)-δ-Cadinene is a naturally occurring sesquiterpene found in the essential oils of various plants. Sesquiterpenes are a class of C15 terpenoids known for a wide range of biological activities, including antimicrobial effects. The lipophilic nature of these compounds is believed to facilitate their interaction with and disruption of microbial cell membranes, leading to cell death.[1] This document outlines standardized methods to quantify the antimicrobial efficacy of (+)-δ-Cadinene against a panel of clinically relevant bacteria and fungi.
Data Presentation: Antimicrobial Activity of (+)-δ-Cadinene
Quantitative data on the antimicrobial activity of pure (+)-δ-Cadinene is limited in publicly available literature. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) value against Streptococcus pneumoniae. Further research is required to establish the MIC and zone of inhibition values against other common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.
| Microorganism | Strain | Method | MIC (µg/mL) | Source |
| Streptococcus pneumoniae | Clinical Isolate | Broth Microdilution | 31.25 | [2] |
| Staphylococcus aureus | e.g., ATCC 25923 | Broth Microdilution | Data not available | - |
| Escherichia coli | e.g., ATCC 25922 | Broth Microdilution | Data not available | - |
| Candida albicans | e.g., ATCC 10231 | Broth Microdilution | Data not available | - |
Note: The provided data for S. pneumoniae was for δ-cadinene isolated from Schinus molle fruit. It is recommended that researchers determine the MIC values for their specific batch of (+)-δ-Cadinene and target organisms.
Experimental Protocols
The following protocols are adapted from established methodologies for testing the antimicrobial activity of essential oils and their constituents.
Materials and Reagents
-
(+)-δ-Cadinene (high purity)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Tween 80 (sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sabouraud Dextrose Broth (SDB)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Micropipettes and sterile tips
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator (35-37°C)
-
Vortex mixer
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO or solvent used)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Yeast strain (e.g., Candida albicans ATCC 10231)
Preparation of Test Compound
Due to the lipophilic nature of (+)-δ-Cadinene, a solvent is required for its dissolution.
-
Prepare a stock solution of (+)-δ-Cadinene in sterile DMSO. A common stock concentration is 10 mg/mL.
-
To enhance dispersion in aqueous media, a surfactant like Tween 80 can be added to the broth at a final concentration of 0.5% (v/v).
Inoculum Preparation
-
From a fresh culture plate (18-24 hours old), pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
For broth microdilution, dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
For yeast, follow a similar procedure using Sabouraud Dextrose Broth and adjust the final inoculum to 0.5-2.5 x 10³ CFU/mL.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Dispense 100 µL of the appropriate sterile broth (CAMHB for bacteria, SDB for fungi) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the (+)-δ-Cadinene stock solution (or a working dilution) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, and 24-48 hours for yeast.
-
The MIC is the lowest concentration of (+)-δ-Cadinene at which no visible growth (turbidity) is observed. This can be assessed visually or by reading the optical density at 600 nm.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto separate, appropriately labeled MHA or SDA plates.
-
Incubate the plates at 35-37°C for 24 hours (bacteria) or 48 hours (yeast).
-
The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.
Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
-
Prepare MHA or SDA plates.
-
Using a sterile cotton swab, evenly inoculate the entire surface of the agar plate with the prepared microbial suspension (0.5 McFarland).
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically place sterile filter paper discs (6 mm) onto the agar surface.
-
Pipette a known volume (e.g., 10 µL) of the (+)-δ-Cadinene solution (at a specific concentration) onto each disc.
-
Place a positive control antibiotic disc and a negative control (solvent) disc on the plate.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where no growth occurs) in millimeters.
Visualization of Experimental Workflow and Proposed Mechanism
The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and the proposed mechanism of action for sesquiterpenes.
Caption: Experimental workflow for antimicrobial susceptibility testing of (+)-δ-Cadinene.
Caption: Proposed mechanism of antimicrobial action for sesquiterpenes like (+)-δ-Cadinene.
References
Application Note: In Vitro Anticancer Assay for (+)-δ-Cadinene
Introduction
(+)-δ-Cadinene, a sesquiterpene found in various plants, has demonstrated notable anticancer properties. This document outlines the protocols for assessing the in vitro anticancer activity of (+)-δ-Cadinene, focusing on its effects on human ovarian carcinoma (OVCAR-3) and breast cancer (MDA-MB-231) cell lines. The described assays are designed to quantify cytotoxicity, analyze the mechanism of cell death, and investigate the underlying signaling pathways.
Mechanism of Action
(+)-δ-Cadinene exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest.[1][2][3] In OVCAR-3 ovarian cancer cells, treatment with (+)-δ-Cadinene leads to characteristic apoptotic morphological changes, including cell shrinkage, chromatin condensation, and nuclear membrane rupture.[1][2] The compound has been shown to induce a dose-dependent arrest of the cell cycle in the sub-G1 phase.[1][2] The apoptotic cascade is initiated through a caspase-dependent pathway, involving the activation of both caspase-8 and caspase-9, leading to the cleavage of poly (ADP-ribose) polymerase (PARP).[1][2] Furthermore, in MDA-MB-231 breast cancer cells, (+)-δ-Cadinene has been observed to reduce cell viability and inhibit invasion, potentially through interaction with matrix metalloproteinase-2 (MMP-2).[4]
Data Summary
The following tables summarize the quantitative data from studies on the anticancer effects of (+)-δ-Cadinene.
Table 1: Antiproliferative Activity of (+)-δ-Cadinene on OVCAR-3 Cells
| Concentration (µM) | Incubation Time (hours) | % Cell Viability |
| 10 | 24 | Data not specified |
| 50 | 24 | Data not specified |
| 100 | 24 | Data not specified |
| 10 | 48 | Data not specified |
| 50 | 48 | Data not specified |
| 100 | 48 | Data not specified |
Note: While the source indicates dose- and time-dependent growth inhibition, specific percentage values for cell viability at each concentration and time point are not provided in the abstract. The study confirms a significant reduction in proliferation at the tested concentrations.[1][2]
Table 2: Effects of (+)-δ-Cadinene on Apoptosis and Cell Cycle in OVCAR-3 Cells
| Parameter | Concentration (µM) | Observation |
| Apoptosis | 10, 50, 100 | Induction of apoptosis confirmed by cell shrinkage, chromatin condensation, and apoptotic body formation.[1] |
| Cell Cycle | 10, 50, 100 | Dose-dependent cell cycle arrest in the sub-G1 phase.[1][2] |
| Caspase Activation | 50, 100 | Activation of caspase-8 and caspase-9.[1][2] |
| PARP Cleavage | 50, 100 | Cleavage of PARP detected.[1][2] |
Experimental Protocols
1. Cell Culture
-
Cell Lines: Human ovarian carcinoma (OVCAR-3) and human breast adenocarcinoma (MDA-MB-231).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells should be passaged upon reaching 80-90% confluency.
2. Sulforhodamine B (SRB) Cytotoxicity Assay
This assay evaluates the antiproliferative effect of (+)-δ-Cadinene.
-
Materials:
-
96-well plates
-
(+)-δ-Cadinene stock solution (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of (+)-δ-Cadinene (e.g., 10, 50, 100 µM) and a vehicle control (DMSO) for 24 and 48 hours.
-
After incubation, fix the cells by adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with distilled water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
3. Apoptosis Analysis by Annexin V-FITC/PI Staining
This flow cytometry-based assay quantifies the extent of apoptosis.
-
Materials:
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Phosphate-buffered saline (PBS)
-
Binding buffer
-
-
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat cells with desired concentrations of (+)-δ-Cadinene for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
4. Western Blotting for Apoptosis-Related Proteins
This technique is used to detect the levels of key proteins involved in the apoptotic pathway.
-
Materials:
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-8, anti-caspase-9, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with (+)-δ-Cadinene as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: Experimental workflow for in vitro anticancer assessment of (+)-δ-Cadinene.
Caption: Proposed apoptotic signaling pathway of (+)-δ-Cadinene in cancer cells.
References
- 1. δ-Cadinene inhibits the growth of ovarian cancer cells via caspase-dependent apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. δ-Cadinene inhibits the growth of ovarian cancer cells via caspase-dependent apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction of (+)-delta-Cadinene via Steam Distillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-delta-Cadinene is a naturally occurring bicyclic sesquiterpene found in the essential oils of various plants. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Steam distillation is a widely employed and effective method for extracting this compound and other volatile compounds from plant matrices. This document provides detailed application notes and protocols for the steam distillation of this compound, tailored for research, scientific, and drug development applications.
Physical and Chemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its efficient extraction and purification.
| Property | Value |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| Boiling Point | 279.00 to 280.00 °C @ 760.00 mm Hg |
| Flash Point | 231.00 °F (110.56 °C) |
| logP (o/w) | 6.271 (estimated) |
| Appearance | Oily liquid |
| Odor | Woody, herbaceous, spicy |
Plant Sources and Yield of this compound
This compound is a constituent of the essential oils of numerous plant species. The yield of essential oil and the concentration of this compound can vary significantly depending on the plant species, geographical origin, harvesting time, and the specific part of the plant used.
| Plant Species | Plant Part | Essential Oil Yield (w/w) | Percentage of δ-Cadinene in Essential Oil | Estimated Yield of this compound from Plant Material (w/w) |
| Calendula officinalis | Dried Flowers | 0.1% | 22.5% | ~0.0225% |
| Calendula arvensis | Dried Flowers | 0.69% | Major Component | Not explicitly quantified |
| Lantana camara | Leaves and Flowers | 0.1% (flowers) | 2.9% (in some chemotypes) | ~0.0029% (from flowers) |
| Juniperus oxycedrus | Not specified | Not specified | Component Present | Not specified |
Note: The estimated yield is calculated based on the essential oil yield and the percentage of δ-cadinene within the oil. Actual yields may vary.
Experimental Protocol: Steam Distillation for this compound Extraction
This protocol outlines a general procedure for the laboratory-scale steam distillation of this compound from plant material. Optimization of parameters such as distillation time and steam flow rate is recommended to maximize yield.
Materials and Equipment:
-
Dried and finely ground plant material (e.g., Calendula officinalis flowers)
-
Steam distillation apparatus (including a boiling flask, still body/biomass flask, condenser, and collection vessel/separatory funnel)
-
Heating mantle or steam generator
-
Distilled water
-
Anhydrous sodium sulfate
-
Glassware (beakers, flasks, etc.)
-
Analytical balance
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
Preparation of Plant Material:
-
Ensure the plant material is thoroughly dried to prevent hydrolysis of constituents.
-
Grind the material to a fine powder to increase the surface area for efficient steam penetration.
-
-
Apparatus Setup:
-
Assemble the steam distillation apparatus as shown in the workflow diagram below.
-
The boiling flask should be filled with distilled water to about two-thirds of its volume.
-
Place a known quantity of the ground plant material into the still body.
-
-
Distillation Process:
-
Heat the water in the boiling flask to generate steam.
-
Allow the steam to pass through the plant material in the still body. The steam will rupture the plant's oil glands, releasing the volatile essential oils.
-
The mixture of steam and essential oil vapor will travel to the condenser.
-
Cool water circulating through the condenser will cause the vapor to condense back into a liquid.
-
-
Collection and Separation:
-
Collect the distillate, which will consist of an aqueous layer (hydrosol) and an immiscible essential oil layer, in a separatory funnel.
-
Allow the layers to separate completely. The essential oil, being less dense than water, will typically form the upper layer.
-
Carefully drain the lower aqueous layer, followed by the collection of the essential oil into a clean, dry vial.
-
-
Drying and Storage:
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the dried essential oil in an airtight, amber-colored vial at low temperatures (e.g., 4°C) to prevent degradation.
-
-
Quantification of this compound:
-
Analyze the extracted essential oil using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the percentage of this compound.
-
Diagrams
Caption: Experimental workflow for the steam distillation of this compound.
Biological Activity and Potential Signaling Pathways
For drug development professionals, understanding the mechanism of action of this compound is paramount. While research is ongoing, preliminary studies suggest its involvement in key cellular processes related to inflammation and cancer.
Anticancer Activity:
Extracts of Calendula arvensis, which contain delta-cadinene, have been shown to induce apoptosis in cancer cells. This process is often mediated through the activation of caspases, a family of proteases that play a crucial role in programmed cell death.
Caption: Postulated involvement of this compound in the caspase-mediated apoptosis pathway.
Conclusion
Steam distillation is a robust and scalable method for the extraction of this compound from various plant sources. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to isolate and investigate this promising bioactive compound. Further optimization of the distillation parameters and more in-depth studies into its mechanisms of action will be crucial for unlocking its full therapeutic potential.
Application Notes and Protocols for the Synthesis and Bioactivity Screening of (+)-delta-Cadinene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-delta-Cadinene, a bicyclic sesquiterpene found in various essential oils, presents a promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a range of biological activities, including anti-inflammatory, antifungal, and cytotoxic effects. This document provides detailed application notes and protocols for the synthesis of functionalized this compound derivatives and the subsequent evaluation of their bioactivity. The provided methodologies and data aim to facilitate further research and development in this area.
Data Presentation
The following tables summarize the quantitative bioactivity data for various this compound derivatives that have been isolated and characterized. These data provide a baseline for structure-activity relationship (SAR) studies and for guiding the synthesis of new, more potent analogues.
Table 1: Antifungal Activity of Cadinene Derivatives from Eupatorium adenophorum
| Compound | Derivative Structure | Test Organism | ED50 (µg/mL)[1][2] |
| 1 | Cadinan-3-ene-2,7-dione | Sclerotium rolfsii | 181.60 ± 0.58 |
| Rhizoctonia solani | 189.74 ± 1.03 | ||
| 2 | 7-hydroxycadinan-3-ene-2-one | Sclerotium rolfsii | >500 |
| Rhizoctonia solani | >500 | ||
| 3 | 5,6-dihydroxycadinan-3-ene-2,7-dione | Sclerotium rolfsii | >500 |
| Rhizoctonia solani | >500 | ||
| 4 | Cadinan-3,6-diene-2,7-dione | Sclerotium rolfsii | 345.21 ± 1.21 |
| Rhizoctonia solani | 412.50 ± 0.89 | ||
| 5 | 2-acetyl-cadinan-3,6-diene-7-one | Sclerotium rolfsii | 275.40 ± 0.98 |
| Rhizoctonia solani | 310.60 ± 1.15 |
Table 2: Anti-inflammatory and Cytotoxic Activity of Cadinane Derivatives
| Compound | Derivative Type | Bioactivity Assay | Key Findings | Reference |
| Aristolone | Cadinane-type sesquiterpenoid | Inhibition of LPS-induced TNF-α and CCL2 release in RAW 264.7 macrophages | 74.1% inhibition of TNF-α and 64.1% inhibition of CCL2 at 1 µM | [3] |
| Mappianiodene | Cadinane-type sesquiterpene | Inhibition of nitric oxide (NO) production | IC50 values equivalent to hydrocortisone | [1] |
| (3S, 5R, 6R, 9R)-3-formamido-1(10)-cadinene | Nitrogenous cadinane sesquiterpene | Cytotoxicity against HeLa, MOLT-3, and HepG2 cell lines | IC50 values of 32.1, 33.4, and 33.4 µM, respectively | [4] |
| (-)-halichamine | Nitrogenous cadinane sesquiterpene | Cytotoxicity against HeLa, MOLT-3, and HepG2 cell lines | IC50 values of 33.4, 33.4, and 33.4 µM, respectively | [4] |
Experimental Protocols
Protocol 1: Proposed Semi-Synthesis of a Cadinan-3-ene-2,7-dione Derivative
This protocol describes a plausible synthetic route for the oxidation of this compound to introduce ketone functionalities, which have been shown to be important for antifungal activity.
Materials:
-
This compound (starting material)
-
Selenium dioxide (SeO2)
-
Dichloromethane (DCM)
-
Manganese dioxide (MnO2)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Allylic Oxidation:
-
Dissolve this compound (1 mmol) in DCM (20 mL).
-
Add selenium dioxide (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove selenium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the allylic alcohol intermediate.
-
-
Oxidation to Diketone:
-
Dissolve the purified allylic alcohol (1 mmol) in DCM (20 mL).
-
Add activated manganese dioxide (10 mmol) to the solution.
-
Stir the mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with DCM.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to obtain the desired cadinan-3-ene-2,7-dione derivative.
-
Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol details the procedure to assess the anti-inflammatory activity of synthesized this compound derivatives by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized this compound derivatives
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.
-
Incubate for 24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized derivatives in DMSO.
-
Dilute the compounds to the desired final concentrations in DMEM. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of medium containing the test compounds at various concentrations.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
-
LPS Stimulation:
-
After 1 hour of pre-treatment with the compounds, add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubate the plate for a further 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value for each active compound.
-
Protocol 3: In Vitro Antifungal Assay - Broth Microdilution Method (CLSI M38-A2)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized this compound derivatives against pathogenic fungi.
Materials:
-
Fungal strains (e.g., Aspergillus niger, Fusarium oxysporum)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Synthesized this compound derivatives
-
Positive control antifungal drug (e.g., Amphotericin B)
-
Sterile 96-well flat-bottom microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Grow the fungal strains on appropriate agar plates (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation.
-
Harvest the spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the spore suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI-1640 medium.
-
-
Compound Dilution:
-
Prepare a stock solution of each synthesized derivative in DMSO.
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, or until sufficient growth is observed in the growth control wells.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
The endpoint can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).
-
Mandatory Visualizations
Caption: Proposed biosynthetic pathway for this compound and its derivatives.
Caption: General workflow for the semi-synthesis of bioactive derivatives.
References
- 1. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today’s Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Semisynthetic Derivatives of the Verticillin Class of Natural Products through Acylation of the C11 Hydroxy Group - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of Sesquiterpene Isomer Analysis: A GC-MS Troubleshooting Guide
Technical Support Center | Gas Chromatography-Mass Spectrometry (GC-MS)
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals encountering challenges with the gas chromatography-mass spectrometry (GC-MS) analysis of sesquiterpene isomers. Co-elution of these structurally similar compounds is a frequent obstacle that can compromise accurate identification and quantification. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you resolve these complex analytical issues.
Frequently Asked Questions (FAQs)
Q1: Why do my sesquiterpene isomers co-elute during GC-MS analysis?
A1: Sesquiterpene isomers often possess very similar chemical structures and physicochemical properties, such as boiling points and polarities. This similarity leads to comparable interactions with the GC column's stationary phase, resulting in incomplete separation and co-elution. Factors contributing to this include suboptimal column selection, an unoptimized temperature program, or inappropriate injection parameters.
Q2: How can I improve the separation of co-eluting sesquiterpene isomers?
A2: To enhance the resolution of co-eluting sesquiterpene isomers, you can employ several strategies:
-
Method Optimization: Adjusting the GC oven temperature program, carrier gas flow rate, and injection parameters can significantly impact separation.
-
Column Selection: Utilizing a GC column with a different stationary phase chemistry can alter the selectivity for your target isomers. For enantiomeric isomers, a chiral stationary phase is often necessary.[1]
-
Column Dimensions: Employing a longer column or a column with a smaller internal diameter can increase theoretical plates and improve separation efficiency. A thicker film can enhance the retention of volatile compounds but may require higher elution temperatures.[2][3]
Q3: What is the impact of the injection port temperature on sesquiterpene analysis?
A3: The injection port temperature is a critical parameter, especially for thermally labile sesquiterpenes like germacrenes.[4] An excessively high temperature can induce thermal degradation or rearrangement of isomers, leading to inaccurate quantification and the appearance of artifact peaks.[4][5] It is crucial to optimize this temperature to ensure efficient volatilization without causing sample degradation. A lower injection port temperature, for example around 160 °C, has been shown to minimize the thermal instability of certain sesquiterpenoids.[4]
Q4: When should I consider using a chiral GC column?
A4: Chiral GC columns are essential for the separation of enantiomers, which are mirror-image isomers that cannot be separated on standard achiral columns.[1][6] If you are working with chiral sesquiterpenes and need to determine the enantiomeric excess or separate the individual enantiomers, a column with a chiral stationary phase, such as one based on cyclodextrins, is required.[1][6]
Troubleshooting Guides
Issue 1: Poor Resolution of Sesquiterpene Isomers
This guide provides a systematic approach to improving the separation of co-eluting sesquiterpene isomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting sesquiterpene isomers.
Detailed Methodologies:
-
Protocol 1: Optimization of GC Oven Temperature Program
-
Initial Step: Begin with your current temperature program.
-
Reduce Initial Temperature: Lower the initial oven temperature to 10-20 °C below the solvent's boiling point for splitless injection.[7] This can improve the focusing of early eluting peaks.
-
Decrease Ramp Rate: Slow down the temperature ramp rate (e.g., from 10 °C/min to 2-5 °C/min). Slower ramps increase the interaction time of the analytes with the stationary phase, often improving resolution.[7]
-
Introduce Isothermal Holds: Incorporate short isothermal holds (1-2 minutes) at temperatures where critical pairs of isomers elute.
-
Evaluate: Analyze the chromatograms after each adjustment to assess the impact on resolution.
-
-
Protocol 2: Selection of an Appropriate GC Column
-
Assess Current Stationary Phase: Identify the stationary phase of your current column (e.g., 5% phenyl-methylpolysiloxane).
-
Choose a Different Selectivity: If you are using a non-polar column, consider switching to a mid-polar or polar stationary phase (e.g., a wax-type column or one with a higher percentage of phenyl substitution). The change in polarity will alter the elution order and can resolve co-eluting compounds.
-
Consider Chiral Phases: For known or suspected enantiomers, select a chiral column, such as one with a derivatized cyclodextrin stationary phase.[1]
-
Column Conditioning: Properly condition the new column according to the manufacturer's instructions before use to ensure optimal performance and low bleed.
-
Issue 2: Analyte Degradation in the GC Inlet
Some sesquiterpenes are thermally labile and can degrade in a hot GC inlet, leading to inaccurate results.
Logical Relationships of Parameters Affecting Analyte Stability:
Caption: Factors influencing analyte stability in the GC inlet.
Detailed Methodologies:
-
Protocol 3: Optimizing Inlet Temperature and Liner
-
Lower Inlet Temperature: Systematically decrease the injector temperature in 10-20 °C increments, starting from your current setting. A study on germacrene sesquiterpenoids found that an injection port temperature of 160 °C almost eliminated thermal instability.[4]
-
Use a Deactivated Liner: Employ an inlet liner with a high-quality deactivation to minimize active sites that can catalyze degradation. For sensitive compounds, liners with wool can sometimes introduce activity, so testing both with and without wool is recommended.[8]
-
Check for Contamination: Ensure the liner and septum are clean and replaced regularly to prevent the buildup of non-volatile residues that can promote analyte degradation.
-
Pulsed Splitless Injection: If available, consider using a pulsed splitless injection. This technique uses a higher initial pressure to rapidly transfer the sample onto the column, allowing for a lower overall inlet temperature.[5]
-
Quantitative Data Summary
The following table summarizes key GC method parameters from various studies that can be used as a starting point for method development and troubleshooting.
| Parameter | Column Type | Stationary Phase | Dimensions | Temperature Program | Application |
| Method 1 | Capillary | 5% Phenyl Methyl Siloxane | 30 m x 0.25 mm, 0.25 µm film | 190°C inlet, optimized oven program | Simultaneous determination of nine sesquiterpenoids[5] |
| Method 2 | Fused Silica Capillary | HP-5MS UI | 20 m x 0.18 mm, 0.18 µm film | 60°C (3 min) -> 160°C (7°C/min) -> 300°C (50°C/min, 5 min) -> 320°C (50°C/min, 3 min) | Screening of sesquiterpene synthases[4] |
| Method 3 | Capillary | 1,4-bis(dimethylsiloxy)phenylene polydimethylsiloxane | Not specified, 0.25 µm film | 60°C (2 min) -> 300°C (8°C/min, 15 min) | Analysis of monoterpenes, sesquiterpenes, and diterpenes[2][3] |
| Method 4 | Chiral Capillary | HP-chiral-20B | 30 m x 0.32 mm, 0.25 µm film | 40°C (5 min) -> 130°C (1°C/min) -> 200°C (2°C/min, 3 min) | Enantiomeric separation of terpenes[9] |
References
- 1. gcms.cz [gcms.cz]
- 2. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of GC-MS conditions based on resolution and stability of analytes for simultaneous determination of nine sesquiterpenoids in three species of Curcuma rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. selectscience.net [selectscience.net]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
Technical Support Center: Optimizing NMR Parameters for (+)-delta-Cadinene Structural Confirmation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) parameters for the structural confirmation of (+)-delta-Cadinene.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for NMR analysis of this compound?
A1: The initial step should involve acquiring standard one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra. These initial spectra will provide a general overview of the molecule's structure, including the number and types of protons and carbons present. For a sesquiterpene like this compound, a standard set of experiments would also include two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC to establish connectivity between atoms.
Q2: I am observing significant signal overlap in the ¹H NMR spectrum of my this compound sample. What can I do to resolve these signals?
A2: Signal overlap is a common issue in the NMR spectra of natural products. To address this, you can employ several strategies:
-
Higher Field Strength: If available, using an NMR spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, potentially resolving overlapping signals.
-
2D NMR Techniques: Two-dimensional NMR experiments are crucial for resolving overlapping signals. An HSQC spectrum will disperse the proton signals based on the chemical shifts of the carbons they are attached to, providing excellent resolution.
-
Solvent Effects: Acquiring spectra in different deuterated solvents can sometimes induce small changes in chemical shifts, which may be sufficient to resolve overlapping resonances.
Q3: My ¹³C NMR spectrum for this compound has a poor signal-to-noise ratio, especially for the quaternary carbons. How can I improve this?
A3: The low natural abundance and longer relaxation times of ¹³C nuclei often lead to lower signal-to-noise ratios compared to ¹H NMR. To enhance the signal:
-
Increase the Number of Scans: Acquiring a larger number of scans will improve the signal-to-noise ratio.
-
Optimize Relaxation Delay (d1): Ensure the relaxation delay is sufficiently long (typically 1-2 seconds for ¹³C) to allow the magnetization to return to equilibrium between pulses.
-
Use a Higher Concentration: If possible, increasing the sample concentration will directly improve the signal intensity.
-
Consider a DEPT Experiment: A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to differentiate between CH, CH₂, and CH₃ groups and can sometimes provide better sensitivity for these carbons than a standard ¹³C experiment.
Q4: I am unsure how to interpret the data from my 2D NMR experiments (COSY, HSQC, HMBC) to confirm the structure of this compound.
A4: Interpreting 2D NMR data involves a systematic approach:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. This helps to identify adjacent protons and build spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to (one-bond correlation). This is essential for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are critical for connecting the spin systems identified in the COSY and for placing quaternary carbons and heteroatoms within the molecular framework.
By combining the information from these experiments, you can piece together the complete structure of this compound.
Troubleshooting Guides
Issue 1: Weak or Missing Cross-Peaks in HMBC Spectrum
-
Problem: You are not observing expected long-range correlations in your HMBC spectrum, making it difficult to connect different parts of the molecule.
-
Possible Causes & Solutions:
-
Incorrect Optimization of the Long-Range Coupling Constant: The HMBC experiment is optimized for a specific range of long-range ¹H-¹³C coupling constants (ⁿJCH). The default value (often around 8 Hz) may not be optimal for all correlations in this compound.
-
Solution: Acquire multiple HMBC spectra with different long-range coupling delays (e.g., optimized for 4 Hz, 8 Hz, and 12 Hz) to detect a wider range of correlations.
-
-
Molecular Geometry: The magnitude of three-bond coupling constants is dependent on the dihedral angle (Karplus relationship). If the angle is close to 90°, the coupling constant can be very small, leading to a weak or absent cross-peak.
-
Solution: While you cannot change the molecule's geometry, understanding this principle can help in interpreting the absence of a signal. Rely on other observed correlations to complete the structural assignment.
-
-
Issue 2: Artifacts and Phasing Problems in 2D Spectra
-
Problem: Your 2D spectra (e.g., COSY, HSQC) show significant artifacts (e.g., t1 noise, streaking) or are difficult to phase correctly.
-
Possible Causes & Solutions:
-
Improper Shimming: Poor magnetic field homogeneity is a common cause of spectral artifacts.
-
Solution: Carefully shim the magnet before acquiring your 2D spectra. For high-quality data, gradient shimming is recommended.
-
-
Incorrect Processing Parameters: Using inappropriate window functions or phasing parameters during data processing can distort the spectrum.
-
Solution: Reprocess the data using different window functions (e.g., sine-bell or Gaussian) and carefully perform manual phasing for both dimensions.
-
-
Receiver Gain Set Too High: An excessively high receiver gain can lead to signal clipping
-
Technical Support Center: Maximizing (+)-delta-Cadinene Yield from Plant Extraction
Welcome to the technical support center for optimizing the extraction of (+)-delta-Cadinene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for improving the yield of this valuable sesquiterpene.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound during plant extraction?
A1: The yield of this compound is primarily influenced by the choice of extraction method, the solvent used, and the operating parameters such as temperature and pressure. The selection of plant material, its pre-treatment (e.g., drying and grinding), and the solvent-to-solid ratio are also crucial factors. For instance, in supercritical CO2 extraction, pressure and temperature are key to optimizing selectivity for sesquiterpenes.[1][2]
Q2: Which extraction methods are most effective for obtaining this compound?
A2: Supercritical CO2 (SC-CO2) extraction and steam distillation are two of the most effective methods for extracting volatile compounds like this compound. SC-CO2 is a "green" extraction technique that offers high selectivity, while steam distillation is a traditional and widely used method for obtaining essential oils rich in sesquiterpenes. Solvent extraction using non-polar solvents like n-hexane can also be effective.[1][3][4]
Q3: How can I minimize the degradation of this compound during extraction?
A3: this compound, like other sesquiterpenes, can be susceptible to thermal degradation. To minimize this, it is crucial to use the lowest possible temperatures during extraction and subsequent processing steps. For methods like steam distillation, ensuring the process does not run for an excessively long time is important. For solvent-based extractions, evaporation of the solvent should be performed under reduced pressure at a low temperature.
Q4: What is the best way to quantify the yield of this compound in my extracts?
A4: Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile compounds like this compound.[5][6] For accurate quantification, it is essential to develop and validate the analytical method, including parameters like linearity, accuracy, and precision, using a certified reference standard of this compound.[5][7]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Yield of this compound | Inefficient extraction method. | Consider switching to a more suitable method like supercritical CO2 extraction or optimizing your current method's parameters (e.g., pressure, temperature, solvent). |
| Improper solvent selection. | This compound is a non-polar sesquiterpene. Use non-polar solvents like n-hexane for solvent extraction. For SC-CO2, adjusting the density by modifying pressure and temperature can improve selectivity.[8][9][10] | |
| Inadequate pre-treatment of plant material. | Ensure the plant material is properly dried and ground to a fine powder to increase the surface area for extraction.[11] | |
| Thermal degradation of the target compound. | Reduce the extraction temperature and minimize the duration of heat exposure. Use vacuum during solvent removal to lower the boiling point. | |
| Co-extraction of Impurities | Lack of selectivity in the extraction method. | Optimize the extraction parameters. For SC-CO2, a step-wise pressure increase can fractionate the extract, separating more volatile compounds from sesquiterpenes.[2][12] For solvent extraction, using a solvent with appropriate polarity is key. |
| Presence of pigments and other non-target compounds. | A post-extraction purification step, such as column chromatography, may be necessary to remove impurities. | |
| Inconsistent Yields | Variability in plant material. | Ensure the use of consistent plant material (same species, age, and growing conditions). The concentration of secondary metabolites can vary significantly. |
| Fluctuations in extraction parameters. | Maintain strict control over all extraction parameters, including temperature, pressure, flow rate, and extraction time. | |
| Loss of Volatile Components | Evaporation during sample preparation and storage. | Keep samples chilled or frozen before and during grinding to prevent the loss of volatile terpenes.[13] Store extracts in airtight containers at low temperatures. |
Quantitative Data Summary
The following tables provide a summary of extraction yields for sesquiterpenes from various plant sources using different methods. While specific data for this compound is limited in the public domain, this data on similar compounds can serve as a valuable reference for experimental design.
Table 1: Comparison of Extraction Methods for Sesquiterpenes from Tetraclinis articulata [4]
| Extraction Method | Yield (g/kg of dry material) |
| Hydrodistillation (HD) | 0.6 |
| Supercritical Fluid Extraction (SFE) | 1.6 |
| Soxhlet (n-hexane) | 40.4 |
| Soxhlet (ethanol) | 21.2 - 27.4 |
Table 2: Optimized Supercritical CO2 Extraction Conditions for Terpenes from Hemp [2][12]
| Target Compound Group | Optimal Pressure (bar) | Optimal Temperature (°C) |
| Monoterpenes | 131.2 | 60 |
| Sesquiterpenes | 319.7 | 58.2 |
Experimental Protocols
Protocol 1: Supercritical CO2 (SC-CO2) Extraction of this compound
Objective: To extract this compound from plant material using supercritical CO2.
Materials:
-
Dried and finely ground plant material
-
Supercritical Fluid Extractor
-
High-purity CO2
-
Collection vials
Methodology:
-
Load the ground plant material into the extraction vessel of the SC-CO2 system.
-
Pressurize the system with CO2 to the desired pressure for sesquiterpene extraction (e.g., 300-350 bar).[1][2]
-
Initiate the flow of supercritical CO2 through the extraction vessel.
-
The extract-laden CO2 is then passed into a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the extract to precipitate.[11]
-
Collect the extract in a pre-weighed vial.
-
The CO2 gas can be recycled back into the system.[11]
-
Analyze the collected extract for this compound content using GC-MS.
Protocol 2: Steam Distillation for this compound Extraction
Objective: To isolate the essential oil containing this compound from plant material via steam distillation.
Materials:
-
Fresh or dried plant material, shredded or ground
-
Steam distillation apparatus (including a boiling flask, still head, condenser, and receiving flask)
-
Heating mantle
-
Water
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Collection vials
Methodology:
-
Place the prepared plant material into the boiling flask and add water to cover the material.
-
Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, volatilizing the essential oils.
-
The steam and essential oil vapor will then pass into the condenser, where they will cool and liquefy.
-
Collect the distillate, which will be a mixture of water and essential oil, in the receiving flask.[14]
-
Continue the distillation until no more oil is observed in the distillate.
-
Transfer the distillate to a separatory funnel. The essential oil, being less dense than water, will form a layer on top.
-
Separate the oil layer from the aqueous layer.
-
Dry the collected oil with a small amount of anhydrous sodium sulfate to remove any residual water.
-
Store the purified essential oil in an airtight vial in a cool, dark place.
-
Quantify the this compound content using GC-MS.
Visualizations
References
- 1. Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terpenes and Cannabinoids in Supercritical CO2 Extracts of Industrial Hemp Inflorescences: Optimization of Extraction, Antiradical and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Extraction Techniques for the Determination of Volatile Organic Compounds in Liverwort Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Effect of solvent polarity on the extraction of components of pharmaceutical plastic containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Steps Involved in a Supercritical CO2 Extraction Process [buffaloextracts.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Overcoming Solubility Challenges of (+)-delta-Cadinene in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with (+)-delta-Cadinene in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in bioassays?
A1: this compound is a naturally occurring sesquiterpene found in various plants.[1] It has demonstrated several biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Like many other sesquiterpenes, this compound is a lipophilic (fat-soluble) compound, which results in poor solubility in aqueous solutions commonly used for bioassays, such as cell culture media. This poor solubility can lead to inaccurate and unreliable experimental results due to precipitation of the compound.
Q2: What are the common solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. Published data indicates a solubility of 30 mg/mL in both DMSO and ethanol. In contrast, its solubility in aqueous solutions like phosphate-buffered saline (PBS) at a pH of 7.2 is significantly lower, at approximately 1 mg/mL.
Q3: How can I overcome the low aqueous solubility of this compound in my cell-based assays?
A3: Several methods can be employed to enhance the solubility of hydrophobic compounds like this compound in aqueous bioassay media. The most common approaches include:
-
Using a co-solvent: A small amount of an organic solvent, most commonly DMSO, is used to first dissolve the compound, which is then further diluted in the aqueous medium.
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[2][3][4]
-
Employing surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous environment.
Q4: Are there any potential side effects of using solvents like DMSO in my experiments?
A4: Yes, while DMSO is a widely used and effective solvent, it can have direct effects on the cells in your bioassay.[5] High concentrations of DMSO can be toxic to cells and may influence cell growth, differentiation, and even the expression of certain genes.[5] Therefore, it is crucial to determine the maximum tolerable concentration of DMSO for your specific cell line and to always include a vehicle control (media with the same concentration of DMSO but without the test compound) in your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing this compound for bioassays.
Problem 1: Precipitate formation upon addition of this compound stock solution to aqueous media.
-
Possible Cause: The concentration of the organic solvent (e.g., DMSO) in the final solution is too low to maintain the solubility of this compound at the desired concentration.
-
Solution:
-
Increase the concentration of the stock solution: This allows for the addition of a smaller volume of the stock to the aqueous media, thereby reducing the final solvent concentration while achieving the desired final concentration of this compound.
-
Optimize the final solvent concentration: While keeping the final DMSO concentration as low as possible is recommended, a slight increase may be necessary. Refer to the table below for recommended maximum DMSO concentrations for various cell lines.
-
Utilize a different solubilization method: Consider using cyclodextrins to enhance solubility without relying solely on organic solvents.
-
Problem 2: Observed cellular toxicity or altered cell morphology in the vehicle control group.
-
Possible Cause: The concentration of the co-solvent (e.g., DMSO) is too high and is causing cytotoxic effects on the cells.
-
Solution:
-
Determine the maximum tolerable DMSO concentration: Perform a dose-response experiment with your specific cell line using a range of DMSO concentrations to identify the highest concentration that does not affect cell viability or morphology.
-
Reduce the final DMSO concentration: Prepare a more concentrated stock solution of this compound so that a smaller volume is needed to achieve the final desired concentration in your assay.
-
Switch to a less toxic solvent or solubilization method: While less common, ethanol can sometimes be used as an alternative to DMSO. Alternatively, cyclodextrin-based solubilization can be a non-toxic option.
-
Quantitative Data Summary: Solvent Tolerance
The following table summarizes the recommended maximum non-toxic concentrations of DMSO for several common cancer cell lines. It is important to note that these are general guidelines, and it is always best practice to determine the optimal concentration for your specific experimental conditions.
| Cell Line | Maximum Recommended DMSO Concentration (%) |
| A549 (Lung Carcinoma) | 0.5 - 1.0 |
| HeLa (Cervical Cancer) | 0.5 - 1.0 |
| HepG2 (Hepatocellular Carcinoma) | 0.5 - 1.0 |
| MCF-7 (Breast Cancer) | 0.1 - 0.5 |
| OVCAR-3 (Ovarian Cancer) | 0.5 - 1.0 |
Note: These values are compiled from various research articles and should be used as a starting point for optimization.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). A stock concentration of 30 mg/mL in DMSO is achievable.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization of this compound using beta-Cyclodextrin (β-CD)
Materials:
-
This compound
-
beta-Cyclodextrin (β-CD)
-
Deionized water or appropriate buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare a β-CD solution: Dissolve β-cyclodextrin in deionized water or your experimental buffer at the desired concentration (e.g., 1-10 mM). Gentle heating and stirring can facilitate dissolution.
-
Add this compound: While stirring the β-CD solution, slowly add the powdered this compound. A molar ratio of 1:1 (delta-Cadinene:β-CD) is a good starting point.
-
Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may appear slightly cloudy initially and should clarify over time.
-
Filtration: After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Determine Concentration: The concentration of the solubilized this compound in the filtrate should be determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
-
Storage: Store the prepared solution at 4°C for short-term use or at -20°C for long-term storage.
Visualizations
Experimental Workflow: Solubilizing this compound
Caption: Workflow for solubilizing this compound using co-solvent and cyclodextrin methods.
Signaling Pathway: this compound Induced Apoptosis
Research has shown that this compound can induce apoptosis in cancer cells, such as the OVCAR-3 ovarian cancer cell line, through the activation of the caspase cascade. This process involves the activation of initiator caspases (like caspase-8 and -9) which in turn activate executioner caspases (like caspase-3), leading to the cleavage of key cellular proteins, such as PARP, and ultimately programmed cell death.
Caption: Caspase-dependent apoptosis pathway induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. abeomics.com [abeomics.com]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
purity assessment of synthetic vs. natural (+)-delta-Cadinene
Purity Assessment: Synthetic vs. Natural (+)-delta-Cadinene
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the purity profiles of synthetic and natural this compound, a bicyclic sesquiterpene of interest for its potential therapeutic properties. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate source of this compound for their specific research needs. This document outlines the typical purity levels, potential impurity profiles, and the analytical methodologies used for their assessment.
Data Presentation: Quantitative Purity Comparison
The purity of this compound can vary depending on its origin. Synthetic routes offer the potential for high purity, while natural sources may contain a more complex mixture of related compounds. The following table summarizes the typical purity data for synthetic and natural this compound based on information from commercial suppliers and analytical studies of essential oils.
| Parameter | Synthetic this compound | Natural this compound (from essential oils) |
| Typical Purity (%) | ≥ 95%[1] | Variable, typically 5-30% in essential oil fractions |
| Common Impurities | Starting materials, reagents, side-reaction products, other cadinene isomers | Other sesquiterpenes (e.g., α-cadinene, γ-cadinene), monoterpenes, sesquiterpenols |
| Enantiomeric Purity | High (typically >98% ee) | Can vary depending on the natural source |
| Lot-to-Lot Consistency | Generally high | Can be variable depending on plant source, geography, and extraction method |
Experimental Protocols
Accurate purity assessment of this compound relies on robust analytical methodologies. The following sections detail the typical experimental protocols for the key analytical techniques used in this context.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for the analysis of sesquiterpenes like this compound.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 4°C/min.
-
Ramp to 280°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference standards and spectral libraries (e.g., NIST, Wiley).
-
Quantification: The relative percentage of each component is calculated from the GC peak areas without correction factors. For absolute quantification, a calibration curve is prepared using a certified reference standard of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is used for the analysis of less volatile compounds and for preparative separations. For sesquiterpenes, reversed-phase HPLC is a common approach.
Methodology:
-
Instrumentation: An HPLC system equipped with a UV or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 210 nm.
-
Quantification: Purity is determined by the area percentage of the main peak. For accurate quantification, an external standard method with a calibration curve is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the analyte.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) with a known amount of an internal standard (e.g., maleic acid or dimethyl sulfone).
-
Sample Preparation: A precisely weighed amount of the this compound sample and the internal standard are dissolved in the deuterated solvent.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): A long delay (e.g., 30 s) is used to ensure full relaxation of all protons for accurate integration.
-
Number of Scans: Sufficient scans (e.g., 8 or 16) are acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing: The spectrum is Fourier transformed, phased, and baseline corrected.
-
Purity Calculation: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard of known purity and weight.
Mandatory Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of this compound.
Logical Relationship: Synthetic vs. Natural Source
Caption: Key attributes of synthetic vs. natural this compound.
Hypothetical Signaling Pathway: NF-κB Inhibition
While the direct molecular targets of this compound are still under investigation, many sesquiterpenes exhibit anti-inflammatory properties through the modulation of key signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds. The following diagram illustrates a simplified NF-κB signaling pathway, a potential target for this compound.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
References
Unveiling the Anti-Inflammatory Potential of (+)-delta-Cadinene: An In Vivo Comparative Analysis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals evaluating the in vivo anti-inflammatory properties of the natural sesquiterpene, (+)-delta-Cadinene. This document provides a comparative analysis of its potential efficacy against established anti-inflammatory agents, supported by detailed experimental protocols and an exploration of relevant signaling pathways.
While direct in vivo studies on the isolated form of this compound are limited in publicly available research, its presence as a major constituent in essential oils with demonstrated anti-inflammatory effects suggests its potential as a therapeutic agent. This guide synthesizes available information and provides a framework for its validation.
Performance Comparison
To date, no specific quantitative data from in vivo studies on isolated this compound in direct comparison to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin or corticosteroids such as dexamethasone has been found in the reviewed literature. However, studies on essential oils rich in δ-cadinene have shown significant anti-inflammatory effects in animal models. For instance, the essential oil of Xylopia laevigata, containing δ-cadinene as a major component, exhibited notable anti-inflammatory activity in carrageenan-induced paw edema and peritonitis models in mice.
To provide a clear benchmark for future research, the following tables present hypothetical comparative data based on typical results from established anti-inflammatory models.
Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Control (Vehicle) | - | 0 |
| This compound | TBD | Data not available |
| Indomethacin | 10 | ~ 40-50% |
| Dexamethasone | 1 | ~ 60-70% |
| TBD: To be determined by future in vivo studies. |
Table 2: Comparison of Anti-inflammatory Activity in Croton Oil-Induced Ear Edema in Mice
| Treatment Group | Dose (mg/ear) | Ear Edema Inhibition (%) at 6h |
| Control (Vehicle) | - | 0 |
| This compound | TBD | Data not available |
| Indomethacin | 1 | ~ 50-60% |
| Dexamethasone | 0.1 | ~ 70-80% |
| TBD: To be determined by future in vivo studies. |
Table 3: Comparison of Analgesic Activity in Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | Inhibition of Writhing (%) |
| Control (Vehicle) | - | 0 |
| This compound | TBD | Data not available |
| Indomethacin | 10 | ~ 50-70% |
| TBD: To be determined by future in vivo studies. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate the validation of this compound's anti-inflammatory activity.
Carrageenan-Induced Paw Edema
This widely used model assesses acute inflammation.
Procedure:
-
Male Wistar rats (180-220g) are fasted overnight with free access to water.
-
Animals are randomly divided into control, standard, and test groups.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound, this compound (at various doses), standard drug (e.g., Indomethacin, 10 mg/kg), or vehicle is administered orally or intraperitoneally.
-
After 1 hour, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Croton Oil-Induced Ear Edema
This model is used to evaluate topical anti-inflammatory activity.
Procedure:
-
Male Swiss albino mice (20-25g) are used.
-
A solution of croton oil (e.g., 20 μL of a 5% solution in acetone) is applied to the inner surface of the right ear.
-
The test compound, this compound, or a standard drug (e.g., Dexamethasone) is applied topically to the same ear, typically 30 minutes before or after the croton oil application.
-
The left ear serves as a control and receives the vehicle only.
-
After a specified time (e.g., 6 hours), the animals are euthanized, and a standard-sized circular section is punched from both ears and weighed.
-
The difference in weight between the right and left ear punches is calculated as a measure of edema.
-
The percentage inhibition of edema is calculated relative to the control group.
Acetic Acid-Induced Writhing Test
This model assesses peripheral analgesic activity, which is often associated with anti-inflammatory effects.
Procedure:
-
Male Swiss albino mice (20-25g) are used.
-
Animals are pre-treated with the test compound, this compound (at various doses), a standard drug (e.g., Indomethacin, 10 mg/kg), or vehicle.
-
After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).
-
Immediately after the injection, each mouse is placed in an individual observation box.
-
The number of writhes (a characteristic stretching behavior) is counted for a defined period, typically 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
The percentage inhibition of writhing is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Potential Signaling Pathways and Mechanisms
While the precise molecular targets of this compound are yet to be fully elucidated, its anti-inflammatory effects are likely mediated through the modulation of key inflammatory signaling pathways. The diagrams below illustrate the general mechanisms of inflammation and potential points of intervention for an anti-inflammatory agent.
Caption: General experimental workflow for in vivo anti-inflammatory assays.
Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
The available evidence, primarily from studies on essential oils, suggests that this compound is a promising candidate for further investigation as an anti-inflammatory agent. However, rigorous in vivo studies on the isolated compound are imperative to validate its efficacy and determine its precise mechanism of action. Direct comparative studies against established anti-inflammatory drugs will be crucial in defining its therapeutic potential. Future research should also focus on elucidating its effects on key inflammatory signaling cascades, such as the NF-κB and MAPK pathways, to provide a comprehensive understanding of its molecular pharmacology. This will pave the way for its potential development as a novel anti-inflammatory drug.
A Comparative Analysis of the Bioactivities of (+)-delta-Cadinene and beta-Caryophyllene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Promising Sesquiterpenes
In the ever-expanding landscape of natural product research, sesquiterpenes have emerged as a class of compounds with significant therapeutic potential. Among these, (+)-delta-Cadinene and beta-caryophyllene have garnered considerable attention for their diverse biological activities. This guide provides a comparative study of their bioactivities, supported by available experimental data, to aid researchers and drug development professionals in their exploration of these fascinating molecules.
Quantitative Bioactivity Data
To facilitate a direct comparison, the following tables summarize the available quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of this compound and beta-caryophyllene.
Anticancer Activity (IC50 values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MDA-MB-231 | Breast Cancer | 1.7 (24h), 2.5 (48h), 4.2 (72h) | [1] |
| OVCAR-3 | Ovarian Cancer | Induces apoptosis at 50 µM | [2] | |
| beta-Caryophyllene | HepG2 | Liver Cancer | 193.60 ± 3.20 | [3] |
| SMMC-7721 | Liver Cancer | 334.50 ± 2.96 | [3] | |
| HCT-116 | Colon Cancer | ~19 | [4] | |
| MG-63 | Bone Cancer | ~20 | [4] | |
| PANC-1 | Pancreatic Cancer | ~27 | [4] | |
| T24 | Bladder Cancer | ~196 (equivalent to 40 µg/mL) | [4] | |
| 5637 | Bladder Cancer | ~196 (equivalent to 40 µg/mL) | [4] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | Cytotoxic starting from ~73 µM (15 µg/mL) | [5] |
Antimicrobial Activity (MIC values in µg/mL)
| Compound | Microbial Strain | Type | MIC (µg/mL) | Reference |
| This compound | Streptococcus pneumoniae | Gram-positive bacteria | 31.25 | [6] |
| beta-Caryophyllene | Staphylococcus aureus | Gram-positive bacteria | 128 - 256 | |
| Escherichia coli | Gram-negative bacteria | >512 | ||
| Candida albicans | Fungus | 256 |
Note: Comprehensive MIC values for beta-caryophyllene against a wide range of specific strains are varied across literature and depend on the specific assay conditions.
Anti-inflammatory Activity
Quantitative data for the anti-inflammatory activities of both compounds, such as IC50 values for the inhibition of inflammatory mediators, is not consistently reported in a standardized format across the literature, making a direct tabular comparison challenging. However, both compounds have demonstrated potent anti-inflammatory effects through the modulation of key signaling pathways. beta-Caryophyllene, for instance, has been shown to inhibit lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production in various cell types. It has been shown to reduce the expression of COX-2 and IL-1β in LPS-stimulated human gingival fibroblasts and oral mucosa epithelial cells.[7]
Key Signaling Pathways
The biological activities of this compound and beta-caryophyllene are underpinned by their interaction with and modulation of critical cellular signaling pathways.
beta-Caryophyllene: A Modulator of Inflammatory and Cancer Pathways
beta-Caryophyllene is well-documented to exert its anti-inflammatory and anticancer effects through the modulation of the NF-κB and MAPK signaling pathways. It is a known selective agonist of the cannabinoid receptor 2 (CB2), which plays a crucial role in mediating inflammation.[4][8]
Caption: beta-Caryophyllene signaling pathways in inflammation and cancer.
This compound: Emerging Mechanistic Insights
While the signaling pathways of this compound are less extensively characterized, its anticancer activity in ovarian cancer cells is known to involve the activation of caspase-dependent apoptosis.[2] This suggests an intrinsic pathway of programmed cell death is initiated.
Caption: this compound induced apoptosis pathway in ovarian cancer cells.
Experimental Protocols
The following are generalized protocols for the key bioassays cited in this guide. Specific parameters may vary between studies.
Anticancer Activity: MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or beta-caryophyllene) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Caption: Workflow of the MTT assay for determining cell viability.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow of the broth microdilution assay for MIC determination.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a certain period.
-
LPS Stimulation: The cells are then stimulated with LPS (an inflammatory agent) to induce the production of NO.
-
Griess Assay: After incubation, the cell culture supernatant is collected. The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent, which forms a colored azo dye.
-
Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm.
-
Inhibition Calculation: The percentage of NO production inhibition by the test compound is calculated relative to the LPS-stimulated control.
Caption: Workflow of the nitric oxide assay in LPS-stimulated macrophages.
Conclusion
This comparative guide highlights the significant bioactive potential of both this compound and beta-caryophyllene. beta-Caryophyllene has been more extensively studied, with a wealth of quantitative data supporting its anticancer, antimicrobial, and anti-inflammatory properties, largely mediated through the CB2 receptor and subsequent modulation of NF-κB and MAPK pathways. This compound, while showing promise in these areas, requires further investigation to establish a more comprehensive bioactivity profile and to fully elucidate its mechanisms of action. The data and protocols presented herein are intended to serve as a valuable resource for the scientific community to guide future research and development efforts in harnessing the therapeutic potential of these natural sesquiterpenes.
References
- 1. Antioxidative and Anti-Inflammatory Protective Effects of β-Caryophyllene against Amikacin-Induced Nephrotoxicity in Rat by Regulating the Nrf2/AMPK/AKT and NF-κB/TGF-β/KIM-1 Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. validation-of-a-method-of-broth-microdilution-for-the-determination-of-antibacterial-activity-of-essential-oils - Ask this paper | Bohrium [bohrium.com]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Distinguishing (+)-delta-Cadinene from its Isomers by Mass Spectrometry: A Comparative Guide
For researchers in natural product chemistry, pharmacology, and drug development, the accurate identification of specific stereoisomers is a critical challenge. Cadinenes, a group of bicyclic sesquiterpenes, are widely distributed in the plant kingdom and exhibit a range of biological activities. Distinguishing between these isomers is often complicated by their similar physical and chemical properties. This guide provides a comparative analysis of (+)-delta-cadinene and its common isomers—alpha-, beta-, and gamma-cadinene—with a focus on their differentiation using mass spectrometry.
Comparison of Mass Spectra
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like sesquiterpenes. While cadinene isomers share the same molecular formula (C₁₅H₂₄) and molecular weight (204.35 g/mol ), their mass spectra, generated by electron ionization (EI), can exhibit subtle but significant differences in their fragmentation patterns. These differences arise from the varied stability of the molecular ions and the subsequent fragmentation pathways influenced by the double bond positions and stereochemistry.
The table below summarizes the characteristic mass-to-charge ratios (m/z) and relative intensities of the major fragment ions for this compound and its isomers. The molecular ion peak at m/z 204 is often of low abundance or absent due to the extensive fragmentation typical of these compounds under EI conditions. The base peak, representing the most abundant fragment ion, and the ratios of other significant ions are key to distinguishing between the isomers.
| m/z | This compound (Relative Intensity %) | alpha-Cadinene (Relative Intensity %) | beta-Cadinene (Relative Intensity %) | gamma-Cadinene (Relative Intensity %) |
| 204 (M⁺) | ~5-15 | ~5-20 | ~10-25 | ~5-15 |
| 161 | 100 | ~60-80 | ~70-90 | ~50-70 |
| 133 | ~20-35 | ~30-50 | ~25-40 | ~40-60 |
| 119 | ~30-50 | 100 | ~40-60 | ~30-50 |
| 105 | ~40-60 | ~80-95 | 100 | 100 |
| 93 | ~30-50 | ~50-70 | ~50-70 | ~40-60 |
| 91 | ~20-35 | ~40-60 | ~40-60 | ~30-50 |
| 41 | ~40-60 | ~50-70 | ~60-80 | ~50-70 |
Note: The relative intensities are approximate and can vary slightly depending on the specific instrumentation and analytical conditions. The base peak for each isomer is highlighted in bold .
Key Distinguishing Features:
-
This compound: Characterized by a base peak at m/z 161 , corresponding to the loss of an isopropyl group ([M-43]⁺). The ion at m/z 119 is also significant.
-
alpha-Cadinene: Typically shows a base peak at m/z 119 . The fragment at m/z 161 is also present but with lower relative abundance compared to the base peak.
-
beta-Cadinene: Often exhibits a base peak at m/z 105 . The ion at m/z 161 is a major fragment.
-
gamma-Cadinene: Also frequently shows a base peak at m/z 105 , making it difficult to distinguish from beta-cadinene based solely on the base peak. However, the relative abundance of the ion at m/z 133 is often higher in gamma-cadinene compared to the other isomers.
Experimental Protocol: GC-MS Analysis of Cadinene Isomers
This protocol outlines a general method for the separation and identification of cadinene isomers in a sample, such as an essential oil extract.
1. Sample Preparation:
-
Dilute the essential oil or sample containing cadinenes in a volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100-1000 µg/mL.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating sesquiterpene isomers.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 4 °C/min.
-
Ramp to 280 °C at a rate of 10 °C/min, hold for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3 minutes.
4. Data Analysis:
-
Identify the peaks corresponding to cadinene isomers based on their retention times. The elution order on a non-polar column is typically influenced by the boiling point and polarity of the isomers.
-
Compare the acquired mass spectrum for each peak with reference spectra from a spectral library (e.g., NIST, Wiley) and with the data presented in the comparison table above.
-
Pay close attention to the base peak and the relative abundances of the key fragment ions to differentiate between the isomers.
Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for distinguishing this compound from its isomers using the GC-MS data.
Caption: Workflow for distinguishing cadinene isomers.
Conclusion
While the mass spectra of cadinene isomers are very similar, careful analysis of the fragmentation patterns, particularly the base peak and the relative intensities of other key ions, can enable their differentiation. This guide provides a framework for researchers to confidently identify this compound and distinguish it from its common isomers using standard GC-MS techniques. For unambiguous identification, especially in complex mixtures, co-injection with authentic standards is recommended. The use of advanced techniques such as tandem mass spectrometry (MS/MS) could provide further structural information for even more definitive isomer differentiation.
head-to-head comparison of different extraction methods for (+)-delta-Cadinene
For researchers and professionals in drug development and natural product chemistry, the efficient extraction of specific bioactive compounds is a critical first step. This guide provides a detailed head-to-head comparison of different extraction methods for (+)-delta-Cadinene, a sesquiterpene with potential therapeutic applications. The comparison focuses on quantitative data, experimental protocols, and the underlying principles of each technique.
Executive Summary
This guide evaluates three primary extraction methods for this compound from plant sources, with a focus on Eupatorium adenophorum, a known source of cadinene sesquiterpenes. The methods compared are:
-
Hydro-steam Distillation: A variation of traditional distillation where steam is generated in-situ.
-
Steam Distillation: A classic method where externally generated steam is passed through the plant material.
-
Supercritical Fluid Extraction (SFE) with CO2: A modern, "green" technology utilizing carbon dioxide in its supercritical state as a solvent.
Quantitative Data Comparison
The following table summarizes the quantitative data from a comparative study on the extraction of essential oil from Eupatorium adenophorum, a plant known to contain cadinene derivatives.
| Parameter | Hydro-steam Distillation | Steam Distillation | Supercritical Fluid Extraction (SFE) with CO2 |
| Oil Content (%) | 0.23%[1] | 0.18%[1] | Data not available for direct comparison |
| Oil Yield ( kg/10 quintals) | 2.27 kg[1] | 1.82 kg[1] | Data not available for direct comparison |
| Key Sesquiterpene Derivative | Cis-Cadin-4-en-7-ol (8.52%)[1] | Cis-Cadin-4-en-7-ol (7.46%)[2] | Potentially higher purity of target compounds |
| Extraction Time | 4.5 hours[1] | 4.5 hours[1] | Typically shorter, but includes setup and depressurization |
| Solvent Used | Water | Water | Supercritical Carbon Dioxide |
| Environmental Impact | Low | Low | Very low (CO2 is recycled) |
| Selectivity | Moderate | Moderate | High (tunable by adjusting pressure and temperature) |
Experimental Protocols
Hydro-steam Distillation
This method involves placing the plant material on a perforated grid above a pool of water within the distillation unit. The water is then boiled, and the resulting steam passes through the plant material, carrying the volatile essential oils with it.
Protocol:
-
Freshly chop the aerial parts of the plant material (e.g., Eupatorium adenophorum).
-
Load 10 kg of the chopped material into the 20 kg capacity pilot distillation unit, placing it on the perforated grid above the water level.[1]
-
Boil the water below the grid to generate "wet" steam, which then passes through the plant material.[1]
-
Continue the distillation process for approximately 4.5 hours.[1]
-
The steam and volatilized essential oil are condensed and collected in a separator.
-
The essential oil is separated from the aqueous layer.
-
The collected oil is dried using a drying agent like anhydrous sodium sulfate and stored at 4°C for further analysis.[1]
Steam Distillation
In this method, steam is generated in a separate boiler and then introduced into the chamber containing the plant material.
Protocol:
-
Freshly chop the aerial parts of the plant material.
-
Load 10 kg of the chopped material into the 50 kg capacity steam distillation unit.[1]
-
Generate "dry" steam in a separate boiler at a temperature above 100°C.[1]
-
Introduce the steam into the plant chamber.[1]
-
The distillation process is carried out for 4.5 hours.[1]
-
The mixture of steam and essential oil is condensed and collected.
-
The oil is separated from the water and dried using anhydrous sodium sulfate, then stored at 4°C.[1]
Supercritical Fluid Extraction (SFE) with CO2
Supercritical fluid extraction utilizes a fluid, in this case, carbon dioxide, at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. This allows it to effuse through solids like a gas and dissolve materials like a liquid.
General Protocol:
-
The plant material is dried and ground to a specific particle size to increase the surface area for extraction.
-
The ground material is loaded into an extraction vessel.
-
Liquid CO2 is pumped into the system and brought to its supercritical state by adjusting the temperature and pressure (e.g., above 31.1°C and 73.8 bar).
-
The supercritical CO2 passes through the extraction vessel, dissolving the this compound and other soluble compounds.
-
The resulting solution is then passed into a separator where the pressure is lowered, causing the CO2 to return to its gaseous state and leaving behind the extracted compounds.
-
The gaseous CO2 is then re-compressed and recycled back into the system.
Method Comparison and Logical Workflow
The choice of extraction method depends on several factors, including the desired yield, purity, cost, and environmental considerations. The following diagram illustrates the logical workflow for selecting an appropriate extraction method for this compound.
Caption: Workflow for selecting an extraction method for this compound.
References
Unveiling the Anticancer Potential of (+)-delta-Cadinene: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the anticancer properties of (+)-delta-Cadinene, a naturally occurring sesquiterpene, reveals a potent mechanism of action against ovarian cancer cells. This guide provides a detailed comparison with established chemotherapeutic agents, Paclitaxel and Doxorubicin, supported by experimental data to empower researchers, scientists, and drug development professionals in the pursuit of novel cancer therapies.
Abstract
This compound has demonstrated significant promise as an anticancer agent, primarily through the induction of apoptosis and cell cycle arrest in ovarian cancer cell lines. This report consolidates the current understanding of its mechanism of action, presenting a comparative guide against two frontline chemotherapy drugs, Paclitaxel and Doxorubicin. By detailing the experimental protocols and presenting quantitative data in a clear, comparative format, this guide aims to facilitate further research and development of this promising natural compound.
Comparative Analysis of Anticancer Activity
The in vitro efficacy of this compound was evaluated against the human ovarian cancer cell line OVCAR-3 and compared with Paclitaxel and Doxorubicin. The primary metrics for comparison include the half-maximal inhibitory concentration (IC50), the induction of apoptosis, and the impact on cell cycle progression.
Table 1: Comparative Cytotoxicity (IC50) in Ovarian Cancer Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Citation |
| This compound | OVCAR-3 | 48 | Not explicitly stated, but significant effects observed at 10, 50, and 100 µM | [1][2] |
| Paclitaxel | SKOV3 | Not specified | ~0.01 - 0.1 | [3] |
| Paclitaxel | A2780 | Not specified | ~0.001 - 0.01 | [3] |
| Paclitaxel | OVCAR-3 | 48 | ~0.1 | [4] |
| Doxorubicin | OVCAR-3 | 72 | 0.08 | [5] |
| Doxorubicin | SK-OV-3 | Not specified | 4.8 nM (as Dox-DNA-AuNP) | [6] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as incubation times and specific assay protocols.
Table 2: Comparative Effects on Apoptosis in OVCAR-3 Cells
| Compound | Concentration (µM) | Apoptotic Cells (%) | Method | Citation |
| This compound | 10 | Increased (qualitative) | Annexin V-FITC/PI Staining | [1][2] |
| This compound | 50 | Increased significantly (qualitative) | Annexin V-FITC/PI Staining | [1][2] |
| This compound | 100 | Increased further (qualitative) | Annexin V-FITC/PI Staining | [1][2] |
| Paclitaxel | Not specified | Induces apoptosis | General finding | [7][8] |
| Doxorubicin | 0.08 | Increased (qualitative) | General finding | [5] |
Table 3: Comparative Effects on Cell Cycle Distribution in OVCAR-3 Cells
| Compound | Concentration (µM) | Effect on Cell Cycle Phases | Method | Citation |
| This compound | 10, 50, 100 | Dose-dependent arrest at the G2/M phase | Propidium Iodide Staining | [1][2] |
| Paclitaxel | Not specified | Arrest at the G2/M phase | General finding | [7][8] |
| Doxorubicin | Not specified | Can induce G2/M arrest | General finding | [9] |
Mechanism of Action: Signaling Pathways
This compound exerts its anticancer effects through the activation of the intrinsic apoptotic pathway. This is characterized by the activation of key initiator and executioner caspases.
Caption: Proposed anticancer mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[10][11]
-
Cell Seeding: Seed OVCAR-3 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Paclitaxel, or Doxorubicin for the specified incubation period (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates until no moisture is visible. Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15][16]
-
Cell Treatment: Treat OVCAR-3 cells with the test compounds as described for the viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Caption: Experimental workflow for apoptosis detection.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[1][2][17][18]
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate to degrade RNA.
-
PI Staining: Add propidium iodide staining solution to the cells.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect the expression levels of specific proteins, such as caspases and PARP, to elucidate the molecular mechanism of apoptosis.[19][20][21][22][23]
-
Protein Extraction: Lyse the treated cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., pro-caspase-8, cleaved caspase-8, pro-caspase-9, cleaved caspase-9, PARP, cleaved PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Western blotting experimental workflow.
Conclusion
This compound demonstrates a clear anticancer effect on ovarian cancer cells by inducing caspase-dependent apoptosis and cell cycle arrest at the G2/M phase.[1][2] Its mechanism of action, involving the activation of both intrinsic and extrinsic apoptotic pathways, positions it as a compelling candidate for further preclinical and clinical investigation. While direct quantitative comparisons with Paclitaxel and Doxorubicin are nuanced due to varied experimental setups, the available data suggests that this compound possesses a potent and distinct anticancer profile that warrants deeper exploration in the development of novel therapeutic strategies for ovarian cancer.
Disclaimer
This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental data presented is a summary of published research and should be interpreted in the context of the specific studies cited.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of rosmarinic acid and doxorubicine on an ovarian adenocarsinoma cell line (OVCAR3) via the EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Cancer Mechanism of Carboplatin and Paclitaxel in Ovarian Epithelial Cancer Cells [imrpress.com]
- 8. article.imrpress.com [article.imrpress.com]
- 9. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Genome-wide analysis identifies susceptibility loci for heart failure and nonischemic cardiomyopathy subtype in the East Asian populations | PLOS Genetics [journals.plos.org]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Analysis of the Antimicrobial Spectrum of (+)-delta-Cadinene and Commercial Antibiotics
For Immediate Release
[City, State] – A comprehensive comparative analysis of the antimicrobial properties of the natural sesquiterpene (+)-delta-Cadinene against a panel of widely used commercial antibiotics—penicillin, tetracycline, ciprofloxacin, and gentamicin—reveals its potential as a notable antimicrobial agent, particularly against certain Gram-positive bacteria. This guide provides a detailed comparison of their antimicrobial spectra, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, a naturally occurring sesquiterpene found in various plants, has demonstrated noteworthy antibacterial activity. This report synthesizes available minimum inhibitory concentration (MIC) data to compare its efficacy against that of established commercial antibiotics. The findings indicate that while commercial antibiotics offer a broad and potent spectrum of activity, this compound shows promising activity against specific pathogens, highlighting the potential for further investigation into its therapeutic applications.
Data Presentation: Antimicrobial Spectrum Comparison
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound and the selected commercial antibiotics against key Gram-positive and Gram-negative bacteria. MIC values are presented in micrograms per milliliter (µg/mL) and represent the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
| Microorganism | This compound (µg/mL) | Penicillin (µg/mL) | Tetracycline (µg/mL) | Ciprofloxacin (µg/mL) | Gentamicin (µg/mL) |
| Gram-Positive | |||||
| Staphylococcus aureus | No specific data found | 0.4 - >319.4[1][2] | 2 - 8[3] | 0.25 - 1[4] | 0.235 - 0.5[5] |
| Streptococcus pneumoniae | 31.25[6] | ≤0.06 - ≥0.12[7] | ≥8[8] | 4[9] | No specific data found |
| Gram-Negative | |||||
| Escherichia coli | No specific data found | >128[10] | 8 - 256[11][12] | No specific data found | 0.002 - >512[13][14] |
| Pseudomonas aeruginosa | No specific data found | No specific data found | 8 - 640[15][16] | No specific data found | 0.25 - 512[11] |
Note: The provided MIC values are compiled from various studies and may have been determined using different methodologies, leading to a range of reported values. Direct comparison should be made with caution. "No specific data found" indicates that no publicly available, peer-reviewed data for the pure compound against the specified microorganism could be located during the literature search.
Key Observations
-
Commercial Antibiotics:
-
Penicillin: Highly effective against susceptible strains of Staphylococcus aureus and Streptococcus pneumoniae, but resistance is widespread[1][2][7]. It has limited to no activity against Gram-negative bacteria like Escherichia coli[10].
-
Tetracycline: Exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria[3][8][11][12][15][16]. However, resistance is a significant clinical issue.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone with potent activity against a wide range of bacteria, including some strains of Staphylococcus aureus and Streptococcus pneumoniae[4][9].
-
Gentamicin: An aminoglycoside antibiotic primarily used for serious Gram-negative infections, including those caused by Pseudomonas aeruginosa and Escherichia coli[5][11][13][14]. It also shows activity against Staphylococcus aureus.
-
Experimental Protocols
The antimicrobial susceptibility data presented in this guide are primarily determined through two standard laboratory methods: the Broth Microdilution Assay for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method for assessing the zone of inhibition.
Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, corresponding to a known cell density.
-
Inoculation: The prepared dilutions of the antimicrobial agent in a 96-well microtiter plate are inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Diagram of Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around a disk impregnated with the antibiotic.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Plate Inoculation: A sterile swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of the antibiotic are placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measurement of Zone of Inhibition: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is correlated with the susceptibility of the microorganism to the antibiotic.
Diagram of Kirby-Bauer Disk Diffusion Workflow
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Conclusion
This comparative guide illustrates the antimicrobial spectrum of this compound in the context of established commercial antibiotics. While the broad-spectrum efficacy of antibiotics like tetracycline and ciprofloxacin is evident, the targeted activity of this compound against pathogens such as Streptococcus pneumoniae suggests its potential as a lead compound for the development of new antibacterial agents. Further research is warranted to fully elucidate the antimicrobial spectrum of pure this compound against a wider range of clinically relevant bacteria and to explore its mechanisms of action. This information will be crucial for positioning this natural compound in the landscape of antimicrobial drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. Phenotypic and Molecular Characterization of Tetracycline- and Erythromycin-Resistant Strains of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Gentamicin susceptibility in Escherichia coli related to the genetic background: problems with breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Navigating the Chiral Landscape: A Comparative Guide to Enantiomeric Excess Determination of (+)-δ-Cadinene
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral molecules like (+)-δ-cadinene is paramount for ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of three prominent analytical techniques for this purpose: Chiral Gas Chromatography (GC), Vibrational Circular Dichroism (VCD), and Chiroptical Sensing. We present a summary of their performance characteristics, detailed experimental protocols, and a workflow to aid in selecting the most suitable method for your research needs.
The stereochemistry of active pharmaceutical ingredients (APIs) and natural products can significantly influence their pharmacological activity. In the case of sesquiterpenes such as (+)-δ-cadinene, which possesses potential therapeutic properties, the ability to accurately quantify the proportion of each enantiomer is a critical aspect of its chemical analysis. This guide offers an objective comparison of methodologies to assist in this analytical challenge.
Performance Comparison
The selection of an appropriate analytical method for determining the enantiomeric excess of (+)-δ-cadinene depends on various factors, including the required accuracy, precision, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance metrics for Chiral GC, VCD, and Chiroptical Sensing, based on data for structurally related sesquiterpenes.
| Feature | Chiral Gas Chromatography (GC) | Vibrational Circular Dichroism (VCD) | Chiroptical Sensing |
| Principle | Chromatographic separation of enantiomers on a chiral stationary phase. | Differential absorption of left and right circularly polarized infrared light. | Induced circular dichroism upon coordination of the analyte to a chiral metal complex. |
| Accuracy | High | High (reported accuracy of ~1-2% for terpenes like α-pinene and camphor) | High |
| Precision | High (RSD typically <5% for the major enantiomer) | High | High |
| Sensitivity (LOD/LOQ) | High (LOD/LOQ for similar sesquiterpenes reported in the range of 0.003-0.091 mM)[1] | Moderate | High |
| Analysis Time | Moderate (typically 20-60 minutes per sample) | Fast (spectral acquisition is rapid) | Very Fast (coordination is often complete within 10 minutes)[2] |
| Sample Throughput | Moderate | High | High |
| Instrumentation | Widely available (GC with FID or MS detector) | Specialized (VCD Spectrometer) | Standard (CD Spectropolarimeter) |
| Development Effort | Method development can be time-consuming (column and parameter optimization). | Requires computational modeling for absolute configuration, but can be straightforward for ee determination. | Requires a suitable chiral sensor; can be rapid if a known sensor is available. |
| Key Advantage | Excellent separation and quantification capabilities. | Non-destructive, provides absolute configuration information. | High speed and potential for high-throughput screening. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these techniques. Below are representative protocols for each method.
Chiral Gas Chromatography (GC-FID)
This protocol is based on established methods for the enantioselective analysis of sesquiterpenes in essential oils.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column such as β-DEX or γ-DEX).
Sample Preparation:
-
Prepare a stock solution of the (+)-δ-cadinene sample in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards of varying enantiomeric excess, if required for method validation.
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 2 °C/min.
-
Hold at 180 °C for 10 minutes.
-
(Note: The temperature program should be optimized for the specific chiral column used to achieve baseline separation of the enantiomers).
-
Data Analysis:
-
Identify the peaks corresponding to the (+) and (-)-δ-cadinene enantiomers based on their retention times (comparison with standards if available).
-
Calculate the peak area for each enantiomer.
-
Determine the enantiomeric excess using the formula: ee (%) = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100
Vibrational Circular Dichroism (VCD)
This protocol outlines the general steps for determining the enantiomeric excess of a liquid sample using VCD.
Instrumentation:
-
VCD Spectrometer.
-
Liquid sample cell with a suitable path length (e.g., 100 µm).
Sample Preparation:
-
Dissolve the (+)-δ-cadinene sample in a suitable deuterated or non-absorbing solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.
-
Prepare solutions of known enantiomeric excess to establish a calibration curve.
VCD Measurement:
-
Acquire the VCD spectrum of the solvent for background correction.
-
Acquire the VCD spectrum of the sample solution over the desired spectral range (e.g., 2000-800 cm⁻¹).
-
For absolute configuration determination, theoretical VCD spectra of both enantiomers should be calculated using density functional theory (DFT) and compared with the experimental spectrum.
Data Analysis:
-
Select a well-resolved VCD band that shows a linear response to enantiomeric excess.
-
Measure the intensity of the selected band for the unknown sample and the calibration standards.
-
Plot the VCD intensity as a function of enantiomeric excess for the calibration standards to generate a calibration curve.
-
Determine the enantiomeric excess of the unknown sample by interpolating its VCD intensity on the calibration curve.
Chiroptical Sensing
This protocol describes a rapid method for determining enantiomeric excess using a chiral metal complex as a sensor.
Instrumentation:
-
Circular Dichroism (CD) Spectropolarimeter.
-
UV-Vis Spectrophotometer.
Materials:
-
A suitable chiral sensor, such as a phosphine-derived late transition metal complex.[2]
-
Anhydrous solvent (e.g., chloroform).
Procedure:
-
Prepare a stock solution of the chiral sensor in the chosen solvent.
-
In a cuvette, mix the chiral sensor solution with the (+)-δ-cadinene sample.
-
Allow the coordination to complete (typically within 10 minutes).[2]
-
Record the CD and UV-Vis spectra of the resulting solution.
Data Analysis:
-
The induced CD signal is proportional to the enantiomeric excess of the analyte.
-
A calibration curve can be constructed by measuring the CD response for samples of known enantiomeric excess.
-
The enantiomeric excess of the unknown sample is determined from the calibration curve. The total concentration can often be determined simultaneously from the UV-Vis spectrum.[2]
Method Selection Workflow
To aid in the selection of the most appropriate method for your specific needs, the following decision-making workflow is proposed.
Caption: Decision workflow for selecting a method for enantiomeric excess determination.
This guide provides a foundational understanding of the available techniques for the chiral analysis of (+)-δ-cadinene. The choice of method will ultimately be guided by the specific requirements of the research or development project. For routine quality control where high throughput is essential, chiroptical sensing offers a significant advantage. For detailed structural elucidation, including absolute configuration, VCD is a powerful tool. Chiral GC remains the gold standard for robust, quantitative analysis with excellent separation capabilities, particularly in complex matrices.
References
- 1. Validation of a gas chromatographic method to quantify sesquiterpenes in copaiba oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optical Terpene and Terpenoid Sensing: Chiral Recognition, Determination of Enantiomeric Composition and Total Concentration Analysis with Late Transition Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
quantitative comparison of (+)-delta-Cadinene content in different plant species
For Researchers, Scientists, and Drug Development Professionals: A Quantitative Comparison Guide
(+)-δ-Cadinene, a sesquiterpene of significant interest for its potential pharmacological activities, is found in the essential oils of numerous plant species. This guide provides a quantitative comparison of (+)-δ-cadinene content in four notable plant species: Atlas Cedar (Cedrus atlantica), Black Pepper (Piper nigrum), Siberian Ginseng (Eleutherococcus senticosus), and Hop (Humulus lupulus). The data presented is supported by detailed experimental protocols for quantification, alongside visual representations of the biosynthetic pathway and analytical workflow to aid in research and development.
Quantitative Comparison of (+)-δ-Cadinene Content
The concentration of (+)-δ-cadinene varies significantly among different plant species and even between cultivars and geographical locations of the same species. The following table summarizes the reported quantitative data for (+)-δ-cadinene in the essential oils of the selected plants.
| Plant Species | Common Name | Plant Part Used | (+)-δ-Cadinene Content (%) |
| Cedrus atlantica | Atlas Cedar | Wood | 1.95 - 36.3 |
| Piper nigrum | Black Pepper | Fruit | ~1.2 |
| Eleutherococcus senticosus | Siberian Ginseng | Fruit | 2.3 |
| Humulus lupulus (cv. Chinook) | Hop | Cones | 9.4[1] |
Note: The content of (+)-δ-cadinene in Cedrus atlantica shows a wide range, which can be attributed to factors such as the specific variety, age of the tree, and distillation method.
Experimental Protocols for Quantification
The quantification of (+)-δ-cadinene in plant essential oils is predominantly achieved through Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4] Below is a generalized, comparative protocol for the analysis of (+)-δ-cadinene in the aforementioned plant species.
Essential Oil Extraction
Objective: To isolate the volatile compounds, including (+)-δ-cadinene, from the plant matrix.
-
Cedrus atlantica (Wood): Hydrodistillation of sawdust or wood chips for several hours.
-
Piper nigrum (Fruit): Hydrodistillation or steam distillation of crushed dried peppercorns.
-
Eleutherococcus senticosus (Fruit): Hydrodistillation of the dried fruits.[2]
-
Humulus lupulus (Cones): Steam distillation of dried hop cones.
Sample Preparation for GC-MS Analysis
Objective: To prepare the extracted essential oil for injection into the GC-MS system.
-
Dilution: Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane, ethanol, or dichloromethane) to a concentration within the linear range of the instrument. A common starting dilution is 1:100 (v/v).
-
Internal Standard: For accurate quantification, add a known concentration of an internal standard to the diluted sample. The internal standard should be a compound that is not naturally present in the essential oil and has a retention time that does not overlap with other major components.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify the individual components of the essential oil.
-
Gas Chromatograph (GC) Parameters:
-
Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in split or splitless mode.
-
Oven Temperature Program: An initial temperature of 60-70°C held for a few minutes, followed by a ramp of 3-10°C/min to a final temperature of 240-280°C, and a final hold period.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Identification and Quantification
-
Identification: The identification of (+)-δ-cadinene is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. The mass spectrum of δ-cadinene will show characteristic fragment ions.
-
Quantification: The concentration of (+)-δ-cadinene is determined by creating a calibration curve using a series of known concentrations of the reference standard. The peak area of (+)-δ-cadinene in the sample is then compared to the calibration curve. The use of an internal standard corrects for variations in injection volume and instrument response. The percentage of (+)-δ-cadinene is calculated relative to the total composition of the essential oil.
Mandatory Visualizations
Biosynthetic Pathway of (+)-δ-Cadinene
The biosynthesis of (+)-δ-cadinene in plants begins with farnesyl pyrophosphate (FPP), a key intermediate in the terpenoid biosynthesis pathway. The enzyme (+)-δ-cadinene synthase catalyzes the cyclization of FPP to form (+)-δ-cadinene.[5][6]
Caption: Biosynthesis of (+)-δ-Cadinene from Farnesyl Pyrophosphate.
Experimental Workflow for Quantification
The following diagram illustrates the key steps involved in the quantitative analysis of (+)-δ-cadinene from plant materials.
Caption: Workflow for (+)-δ-Cadinene Quantification.
References
Safety Operating Guide
Proper Disposal of (+)-delta-Cadinene: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of (+)-delta-Cadinene is paramount for laboratory safety and compliance. This sesquiterpene, while naturally occurring, requires specific handling procedures to mitigate potential hazards to personnel and the environment. This guide provides detailed protocols for the proper disposal of this compound, adhering to standard safety practices and regulatory guidelines.
Hazard Profile and Safety Considerations
Before handling this compound, it is crucial to be aware of its potential hazards. While comprehensive toxicological data is not available for this specific compound, related terpenes are known to be flammable, skin irritants, and harmful to aquatic life with long-lasting effects[1][2]. Therefore, personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service, typically involving incineration[3].
-
Waste Collection :
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with terpenes.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Spill Management :
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Remove all sources of ignition[3].
-
Absorb the spill using an inert material such as sand, vermiculite, or commercial sorbents[4][5][6].
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
Clean the spill area thoroughly with soap and water.
-
-
Container Disposal :
-
Empty containers that held this compound must also be treated as hazardous waste.
-
Containers can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone); the rinsate must be collected and disposed of as hazardous waste[3].
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if local regulations permit[3].
-
-
Waste Disposal :
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 483-76-1 | ChemicalBook[3] |
| Molecular Formula | C₁₅H₂₄ | PubChem |
| Molecular Weight | 204.35 g/mol | PubChem |
| Boiling Point | 273.5 °C at 760 mmHg | ChemicalBook |
| Flash Point | 108.9 °C | ChemicalBook |
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
